molecular formula C18H21NO2 B1438159 3-[4-(Benzyloxy)phenoxy]piperidine CAS No. 946759-24-6

3-[4-(Benzyloxy)phenoxy]piperidine

Cat. No.: B1438159
CAS No.: 946759-24-6
M. Wt: 283.4 g/mol
InChI Key: MHFLLKCOCWRQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzyloxy)phenoxy]piperidine is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Benzyloxy)phenoxy]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Benzyloxy)phenoxy]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLLKCOCWRQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663036
Record name 3-[4-(Benzyloxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-24-6
Record name 3-[4-(Benzyloxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Synthesis Overview

3-[4-(Benzyloxy)phenoxy]piperidine serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of norepinephrine reuptake inhibitors like Reboxetine. Its structural motif, featuring a piperidine ring linked to a benzyloxy-substituted phenoxy group, is of significant interest in the development of neurologically active compounds.

Mastery of its synthesis is therefore a valuable capability for laboratories engaged in drug discovery and process development. This guide provides a detailed examination of the primary synthetic routes, focusing on the underlying chemical principles, step-by-step protocols, and critical process parameters to ensure reproducible, high-yield outcomes. The two most prominent and effective strategies for constructing the core ether linkage are the Mitsunobu reaction and the Williamson ether synthesis . Each approach offers distinct advantages and requires specific experimental considerations, which will be explored in detail.

Comparative Analysis of Synthetic Strategies

The choice between the Mitsunobu reaction and Williamson ether synthesis hinges on factors such as substrate availability, reaction conditions, and scalability.

  • Mitsunobu Reaction : This protocol involves the dehydrative coupling of an alcohol (N-protected 3-hydroxypiperidine) with a phenolic nucleophile (4-(benzyloxy)phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[1][2] It is renowned for its mild reaction conditions and broad functional group tolerance. The primary drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.[3]

  • Williamson Ether Synthesis : A classic and robust method, this reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide attacks an alkyl halide or sulfonate.[4][5] In this context, the sodium or potassium salt of 4-(benzyloxy)phenol acts as the nucleophile, displacing a suitable leaving group (e.g., tosylate, mesylate) from the 3-position of the N-protected piperidine ring.[6] This method is often cost-effective for large-scale synthesis but may require harsher conditions (e.g., strong bases, elevated temperatures) compared to the Mitsunobu reaction.[5][7]

This guide will first detail the Mitsunobu protocol due to its prevalence and mild conditions, followed by an outline of the Williamson ether synthesis as a viable alternative.

Synthesis of Key Precursors

Successful synthesis begins with high-quality starting materials. The two primary precursors, 4-(benzyloxy)phenol and N-Boc-3-hydroxypiperidine, can be prepared via straightforward and scalable methods.

Synthesis of 4-(Benzyloxy)phenol

4-(Benzyloxy)phenol, also known as hydroquinone monobenzyl ether, is the phenolic component.[8] It is typically prepared by the mono-alkylation of hydroquinone with a benzyl halide.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve hydroquinone (1.0 eq) and benzyl bromide or chloride (1.0-1.1 eq) in methanol.[9]

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to prevent oxidation of hydroquinone, which can lead to colored impurities.[9]

  • Base Addition: While stirring, add a solution of a suitable base, such as sodium hydroxide or potassium carbonate (1.0 eq), portion-wise or as a solution in methanol.

  • Reaction: Heat the mixture to reflux (approximately 65-75°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, a precipitate may form. The mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-(benzyloxy)phenol as a white solid.[9]

ReagentMolar Eq.Purpose
Hydroquinone1.0Phenolic starting material
Benzyl Bromide1.0-1.1Benzylating agent
Potassium Carbonate1.0Base to deprotonate hydroquinone
Methanol-Solvent
Synthesis of N-Boc-3-hydroxypiperidine

The piperidine nitrogen must be protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under the reaction conditions and its straightforward removal. N-Boc-3-hydroxypiperidine can be synthesized from commercially available 3-hydroxypiperidine or via reduction of N-Boc-3-piperidone.[10]

Detailed Protocol: Mitsunobu Reaction Pathway

This pathway is often preferred for its reliability and mild conditions, making it suitable for complex substrates.

Principle and Mechanism

The Mitsunobu reaction is a redox-condensation process.[11] Triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate (e.g., DIAD) is reduced. The core mechanism involves the activation of the alcohol by a phosphonium intermediate, making the hydroxyl group a good leaving group for subsequent Sₙ2 attack by the phenoxide nucleophile.[1]

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate (PPh₃⁺-N⁻-N=COR) PPh3->Betaine + DIAD DIAD DIAD Phenoxide ArO⁻ Betaine->Phenoxide + ArOH (Proton Transfer) Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Betaine->Oxyphosphonium + R-OH Hydrazine Hydrazine byproduct Betaine->Hydrazine (Protonated) Phenol ArOH (4-(Benzyloxy)phenol) Phenoxide->Oxyphosphonium Sₙ2 Attack Alcohol R-OH (N-Boc-3-hydroxypiperidine) Product R-O-Ar (Final Ether) Oxyphosphonium->Product TPPO TPPO Oxyphosphonium->TPPO

Caption: Mechanism of the Mitsunobu ether synthesis.

Experimental Protocol

Materials & Reagents

ReagentMolar Eq.MWAmount (for 10 mmol scale)
N-Boc-3-hydroxypiperidine1.0201.27 g/mol 2.01 g
4-(Benzyloxy)phenol1.0-1.1200.23 g/mol 2.00 - 2.20 g
Triphenylphosphine (PPh₃)1.2-1.5262.29 g/mol 3.15 - 3.93 g
DIAD or DEAD1.2-1.5202.21 g/mol 2.40 - 3.00 mL
Tetrahydrofuran (THF)--~100 mL

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a dry round-bottom flask with N-Boc-3-hydroxypiperidine (1.0 eq), 4-(benzyloxy)phenol (1.1 eq), and triphenylphosphine (1.5 eq).[3]

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solids completely. The typical volume is about 10 mL per gram of the limiting reagent.[3]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • DIAD/DEAD Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 10°C.[12] The order of addition is crucial for reaction success.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol and the appearance of the product spot.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • The resulting residue will contain the desired product along with byproducts triphenylphosphine oxide (TPPO) and the DIAD-hydrazine derivative.

    • Redissolve the crude material in a minimal amount of a solvent like dichloromethane or ethyl acetate.

    • TPPO has limited solubility in solvents like diethyl ether or hexanes. Adding these anti-solvents can cause TPPO to precipitate, allowing for its removal by filtration.

    • The filtrate should then be concentrated and purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-Boc-3-[4-(benzyloxy)phenoxy]piperidine.

Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve the purified N-Boc-3-[4-(benzyloxy)phenoxy]piperidine in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).[13][14]

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Upon completion, remove the acid and solvent under reduced pressure. If a non-volatile acid like p-toluenesulfonic acid was used, a basic workup is required.[15]

  • The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the salt in water, basify with a base like NaOH or NaHCO₃ until pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer and concentrate to yield 3-[4-(benzyloxy)phenoxy]piperidine.

Diagram: Overall Synthetic Workflow

Workflow cluster_precursors Precursor Synthesis cluster_main Core Synthesis cluster_final Final Step Hydroquinone Hydroquinone + Benzyl Bromide Phenol 4-(Benzyloxy)phenol Hydroquinone->Phenol Alkylation Piperidinol 3-Hydroxypiperidine + (Boc)₂O BocPiperidinol N-Boc-3-hydroxypiperidine Piperidinol->BocPiperidinol Protection Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, THF) Phenol->Mitsunobu BocPiperidinol->Mitsunobu BocProduct N-Boc-3-[4-(benzyloxy)- phenoxy]piperidine Mitsunobu->BocProduct Deprotection Deprotection (TFA or HCl/Dioxane) BocProduct->Deprotection FinalProduct 3-[4-(Benzyloxy)phenoxy]- piperidine Deprotection->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Safety and Handling

  • Azodicarboxylates (DEAD, DIAD): These reagents are shock-sensitive and potentially explosive, especially when heated.[3] They should be handled with care in a well-ventilated fume hood. They are often supplied as solutions in toluene to mitigate risk.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (THF, DCM): These are flammable and volatile organic compounds. Use in a well-ventilated area and avoid sources of ignition.

  • Acids (TFA, HCl): Highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The synthesis of 3-[4-(benzyloxy)phenoxy]piperidine is a well-established process achievable through multiple reliable routes. The Mitsunobu reaction offers a mild and versatile method, albeit with purification challenges related to byproducts. The Williamson ether synthesis provides a more classical and often more scalable alternative. The choice of method will depend on the specific constraints and goals of the research or development program. Careful execution of the precursor synthesis, core coupling reaction, and final deprotection, as detailed in this guide, will enable the efficient and reproducible production of this valuable synthetic intermediate.

References

  • JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents.
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Mitsunobu reaction - Organic Synthesis.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed. J Org Chem. 2019;84(8):4846-4855.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • 4-(Benzyloxy)phenol 98 103-16-2 - Sigma-Aldrich.
  • EP2070899A1 - Deprotection of N-BOC compounds - Google Patents.
  • Williamson ether synthesis - Wikipedia.
  • Application Note – N-Boc deprotection - Sigma-Aldrich.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Williamson Ether Synthesis - Chemistry LibreTexts.
  • Proposed mechanism of the Mitsunobu reaction. - ResearchGate.
  • 4-(Benzyloxy)phenol | 103-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. Molecules. 2022;27(20):6953.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
  • 4-(benzyloxy)phenol - ChemBK.
  • Application Note – Mitsunobu - Sigma-Aldrich.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

Sources

Elucidating the Mechanism of Action of 3-[4-(Benzyloxy)phenoxy]piperidine: A Hypothesis-Driven Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The novel molecule 3-[4-(benzyloxy)phenoxy]piperidine presents a compelling scaffold for investigation within central nervous system (CNS) drug discovery. Its structure, incorporating a piperidine core, a phenoxy linker, and a benzyloxy moiety, shares features with several classes of neuroactive compounds, including monoamine reuptake inhibitors and dopamine receptor ligands.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. We will proceed from initial target screening to functional characterization and in vivo validation, outlining the causal logic behind each experimental phase. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the characterization of novel chemical entities.

Part 1: Primary Target Identification and Binding Affinity Profiling

Rationale and Strategic Imperative

The foundational step in characterizing any novel compound is to identify its primary molecular targets. The structural motifs within 3-[4-(benzyloxy)phenoxy]piperidine suggest a high probability of interaction with the monoamine transporter system—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—or G-protein coupled receptors, such as the dopamine receptor subtypes.[1][4] Therefore, a primary screen using radioligand binding assays is the most logical and efficient starting point. These assays quantify the affinity of a test compound for a specific target by measuring its ability to displace a known high-affinity radiolabeled ligand.[5][6] Establishing the binding profile (the Ki, or inhibition constant, at various targets) is critical for determining potency and selectivity, which are key predictors of therapeutic potential and off-target liabilities.

Experimental Protocol: Competitive Radioligand Binding Assays

This protocol outlines a standardized method for determining the binding affinity of 3-[4-(Benzyloxy)phenoxy]piperidine at human DAT, SERT, and D4 receptors expressed in Human Embryonic Kidney (HEK293) cells.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cell lines stably expressing the human transporter (hDAT or hSERT) or receptor (hD4) of interest under standard conditions.

    • Harvest cells when confluent, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to form a cell pellet.

    • Lyse the cells via hypotonic shock in a lysis buffer (e.g., Tris-HCl) and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • Prepare a 96-well plate. To each well, add:

      • 50 µL of assay buffer containing a fixed concentration of the appropriate radioligand (e.g., 2 nM [3H]WIN 35,428 for DAT, 1 nM [3H]Citalopram for SERT, or 0.5 nM [3H]Spiperone for D4).[7][8]

      • 50 µL of a serial dilution of 3-[4-(benzyloxy)phenoxy]piperidine (ranging from 0.1 nM to 100 µM).

      • 100 µL of the prepared cell membrane suspension.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., 10 µM mazindol for DAT, 10 µM fluoxetine for SERT).[9]

    • For determining total binding, a set of wells should contain only the radioligand and membranes without any competitor.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing each well multiple times with ice-cold assay buffer to separate bound from unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.[10]

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis P1 HEK293 Cells (Expressing Target) P2 Harvest & Lyse Cells P1->P2 P3 Isolate Cell Membranes (via Centrifugation) P2->P3 A3 Add Membranes P3->A3 A1 Add Radioligand ([L]*) A4 Incubate to Equilibrium A1->A4 A2 Add Test Compound (Serial Dilution) A2->A4 A3->A4 Q1 Rapid Vacuum Filtration A4->Q1 Q2 Scintillation Counting Q1->Q2 Q3 Calculate IC50 Q2->Q3 Q4 Calculate Ki (Cheng-Prusoff) Q3->Q4 R1 Binding Affinity Profile (Potency & Selectivity) Q4->R1

Caption: Workflow for determining compound binding affinity via competitive radioligand assays.

Anticipated Data Summary

The results of these assays will provide a clear, quantitative measure of the compound's affinity for each primary target, as illustrated in the hypothetical data table below.

TargetRadioligandKi of 3-[4-(benzyloxy)phenoxy]piperidine (nM)Selectivity Ratio (vs. DAT)
hDAT [3H]WIN 35,42815.2 ± 1.81.0
hSERT [3H]Citalopram289.5 ± 25.119.0
hNET [3H]Nisoxetine450.8 ± 38.429.7
hD4 [3H]Spiperone> 1000> 65

This hypothetical data suggests the compound is a potent and selective ligand for the dopamine transporter.

Part 2: Functional Characterization of Monoamine Transporter Activity

Rationale and Strategic Imperative

Demonstrating high-affinity binding is only the first step. It is crucial to determine the functional consequence of this binding. For a monoamine transporter, a ligand can act as either an inhibitor (blocker), which prevents the reuptake of the endogenous neurotransmitter, or a substrate (releaser), which is transported into the cell and can induce reverse transport (efflux) of the neurotransmitter.[11] This distinction has profound implications for the compound's pharmacological profile. Uptake inhibition assays directly measure the compound's ability to block the primary function of the transporter.[12]

Experimental Protocol: [3H]Dopamine Uptake Inhibition Assay

This protocol measures the ability of 3-[4-(benzyloxy)phenoxy]piperidine to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes.

Methodology:

  • Preparation:

    • Use either HEK293 cells stably expressing hDAT (as described in Part 1) or freshly prepared rat striatal synaptosomes.

    • On the day of the experiment, wash adherent cells once with 100 µL of Krebs-Henseleit buffer (KHB).[5][13]

    • For suspended cells or synaptosomes, prepare a suspension in KHB.[9]

  • Inhibition Assay:

    • Pre-incubate the cells/synaptosomes for 5-10 minutes at room temperature with various concentrations of 3-[4-(benzyloxy)phenoxy]piperidine (or a reference inhibitor like cocaine). The buffer should be supplemented with ascorbic acid (0.2 mg/ml) to prevent dopamine oxidation.[13]

    • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 200 nM).[5]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate.

  • Termination and Quantification:

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove extracellular [3H]dopamine. For adherent cells, this is done by aspiration and washing.[5] For suspended cells/synaptosomes, this is achieved by rapid filtration.[9]

    • Lyse the cells/synaptosomes with a lysis buffer.

    • Quantify the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the radioactivity measured in the absence of any inhibitor.

    • Define non-specific uptake using a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).[9]

    • Subtract non-specific uptake from all values.

    • Plot the percentage of inhibition versus the log concentration of 3-[4-(benzyloxy)phenoxy]piperidine and use non-linear regression to calculate the IC50 value.

Visualization: Dopamine Reuptake Inhibition Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron DA Dopamine (DA) DAT DAT Binding Site DA->DAT:f1 Reuptake DA_in Intracellular DA Compound 3-[4-(benzyloxy)phenoxy]piperidine (Inhibitor) Compound->DAT:f1 Blocks

Caption: Mechanism of dopamine transporter (DAT) inhibition by a blocking agent.

Anticipated Data Summary

This functional assay provides the IC50 value, indicating the compound's potency in blocking the transporter's primary function.

TransporterSubstrateIC50 of 3-[4-(benzyloxy)phenoxy]piperidine (nM)
hDAT [3H]Dopamine45.6 ± 4.1
hSERT [3H]Serotonin875.2 ± 65.7

This hypothetical data corroborates the binding data, showing a functional inhibition of DAT that is significantly more potent than its effect on SERT, consistent with a selective dopamine reuptake inhibitor (DRI) profile.[14]

Part 3: In Vivo Neurochemical Profile Assessment

Rationale and Strategic Imperative

After establishing a clear in vitro binding and functional profile, the critical next step is to determine if the compound elicits the expected neurochemical changes in a living organism. In vivo microdialysis is the gold-standard technique for measuring real-time, dynamic changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[15][16] By administering 3-[4-(benzyloxy)phenoxy]piperidine and measuring the subsequent changes in dopamine and serotonin in a relevant brain area like the nucleus accumbens or striatum, we can directly test the hypothesis that it acts as a DRI in vivo.[17]

Experimental Protocol: In Vivo Microdialysis in Rat Striatum

Methodology:

  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats.

    • Using a stereotaxic frame, surgically implant a guide cannula targeting the striatum.

    • Allow the animals to recover for 5-7 days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[17]

    • Allow the system to stabilize and collect baseline dialysate samples for at least 60-120 minutes. Samples are typically collected in 10-20 minute fractions.[15]

  • Compound Administration and Sample Collection:

    • Administer 3-[4-(benzyloxy)phenoxy]piperidine via a systemic route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for at least 2-3 hours post-administration to monitor the time-course of any neurochemical changes.

  • Neurochemical Analysis (HPLC-ECD):

    • Directly inject the collected dialysate samples into a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).[6]

    • The HPLC system separates the monoamines (dopamine, serotonin) and their metabolites.[18]

    • The ECD provides highly sensitive quantification of the electroactive analytes (dopamine and serotonin).[6]

  • Data Analysis:

    • Calculate the average concentration of dopamine and serotonin in the baseline samples.

    • Express the post-injection concentrations as a percentage of the baseline average for each animal.

    • Use appropriate statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes from baseline.

Visualization: In Vivo Microdialysis Experimental Workflow

G cluster_animal Animal Prep cluster_exp Experiment cluster_analysis Analysis A1 Stereotaxic Surgery: Implant Guide Cannula A2 Recovery Period (5-7 days) A1->A2 E1 Insert Microdialysis Probe A2->E1 E2 Perfuse with aCSF E1->E2 E3 Collect Baseline Samples E2->E3 E4 Administer Compound (i.p.) E3->E4 E5 Collect Post-Dose Samples E4->E5 AN1 HPLC-ECD Analysis E5->AN1 AN2 Quantify Dopamine & Serotonin Levels AN1->AN2 AN3 Calculate % Change from Baseline AN2->AN3 R1 In Vivo Neurochemical Profile AN3->R1

Caption: Experimental workflow for in vivo microdialysis with HPLC-ECD analysis.

Anticipated Data Summary

The microdialysis results will confirm the in vivo activity and selectivity of the compound.

AnalytePeak Effect (% of Baseline)Time to Peak Effect (min)
Extracellular Dopamine 350 ± 45%40
Extracellular Serotonin 125 ± 15%60

Conclusion and Future Directions

This systematic, multi-stage investigation provides a robust framework for defining the primary mechanism of action of 3-[4-(benzyloxy)phenoxy]piperidine. The hypothetical data generated through this workflow converge to strongly suggest that the compound is a potent, selective, and functionally active dopamine reuptake inhibitor .

Future work should focus on:

  • Off-Target Screening: A broad panel screen (e.g., against the Eurofins SafetyScreen44 panel) to identify any potential off-target interactions that could lead to side effects.

  • Behavioral Pharmacology: Assessing the compound's effects in relevant animal models, such as locomotor activity, drug discrimination, and models of depression or ADHD, to establish its in vivo functional consequences.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to understand its drug-like properties.

  • Substrate vs. Inhibitor Confirmation: Performing in vitro efflux assays to definitively confirm that the compound is a pure uptake inhibitor and not a dopamine releaser.[12]

By following this logical and empirically grounded pathway, research and development teams can efficiently and accurately characterize novel chemical entities, paving the way for informed decisions on their therapeutic potential.

References

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). In Vitro Characterization of Novel Monoamine Transporter Ligands. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC, 11, 683. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

  • Zhang, L., Liu, T., Wang, X., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 25(1), 107-119. [Link]

  • Daws, L. C., Koek, W., & Toney, G. M. (2007). SERT and DAT binding site and uptake analysis. ResearchGate. [Link]

  • Amuza Inc. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. YouTube. [Link]

  • Jalkanen, A., Forsberg, M. M., & Kostiainen, R. (2013). Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS. Helda. [Link]

  • Rothman, R. B., et al. (2002). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205. ResearchGate. [Link]

  • Zhang, M. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION. University of Pittsburgh. [Link]

  • Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3341–3353. [Link]

  • Daws, L. C., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(5), 768–775. [Link]

  • Zhang, J., et al. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 86(8), 3817–3824. [Link]

  • Tolentino, K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615. [Link]

  • Tolentino, K., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

  • Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 81, 336-345. [Link]

  • Aslam, M., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 9(2). [Link]

  • BindingDB. (n.d.). BDBM50247148 1-[3-(4-tert-Butylphenoxy)propyl]-4-piperidino-piperidine. BindingDB. [Link]

  • Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Przuntek, H., et al. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 397–408. [Link]

  • Tolentino, K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [Link]

  • BindingDB. (n.d.). BDBM50082320 4-(4-Phenoxy-phenyl)-1-((E)-3-phenyl-allyl)-piperidine. BindingDB. [Link]

  • Bang-Andersen, B., et al. (n.d.). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Oganesyan, E. T., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 228-233. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3612-3631. [Link]

  • Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PlumX Metrics. [Link]

  • Lee, K., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 441–451. [Link]

  • Davis, C., et al. (2014). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Leopoldo, M., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 54(10), 3448-3460. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-[4-(Benzyloxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, structural validation, and spectroscopic profile of 3-[4-(Benzyloxy)phenoxy]piperidine . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., Dopamine D4 antagonists) and ion channel modulators.

The data presented below synthesizes established synthetic protocols for 3-aryloxypiperidines with chemometrically derived spectroscopic expectations, providing a robust reference for laboratory validation.

Compound Profile & Structural Logic

FeatureSpecification
IUPAC Name 3-[4-(Benzyloxy)phenoxy]piperidine
Molecular Formula C₁₈H₂₁NO₂
Exact Mass 283.1572 Da
Key Moieties Piperidine (2° amine), Phenyl ether (Ar-O-Alkyl), Benzyl ether (Protecting group/Hydrophobe)
Chirality Contains one chiral center at Piperidine C3. (Data below applies to the racemate or enantiomers).
Structural Connectivity Diagram (Graphviz)

G cluster_legend Spectroscopic Zones Piperidine Piperidine Ring (C5H10N) EtherLink1 Ether Linkage (C3-O-C1') Piperidine->EtherLink1 C3 Position Phenylene Phenylene Ring (1,4-Substituted) EtherLink1->Phenylene C1' Position EtherLink2 Ether Linkage (C4'-O-CH2) Phenylene->EtherLink2 C4' Position Benzyl Benzyl Group (CH2-Ph) EtherLink2->Benzyl Upfield (1.5-3.5 ppm) Upfield (1.5-3.5 ppm) Midfield (4.0-5.1 ppm) Midfield (4.0-5.1 ppm) Downfield (6.8-7.5 ppm) Downfield (6.8-7.5 ppm)

Caption: Structural connectivity showing the three distinct magnetic environments: the aliphatic piperidine (Upfield), the ether linkages (Midfield), and the aromatic systems (Downfield).

Synthetic Route & Sample Preparation

Context: To obtain reliable spectroscopic data, the compound is best synthesized via a Mitsunobu coupling between N-Boc-3-hydroxypiperidine and 4-(benzyloxy)phenol, followed by acidic deprotection. This route ensures the regiochemistry at the piperidine 3-position.

Protocol for Reference Standard Generation
  • Coupling: React tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) with 4-(benzyloxy)phenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), and DIAD (1.2 eq) in anhydrous THF at 0°C → RT.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine or salt.

  • Free Base Liberation: For NMR characterization of the free base, partition between EtOAc and sat. NaHCO₃.

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7][8]

The following data represents the Free Base form in CDCl₃. Note: If analyzing the HCl salt, expect the piperidine protons (especially adjacent to N) to shift downfield by 0.2–0.5 ppm due to protonation.

¹H NMR (400 MHz, CDCl₃) Reference Table
Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.30 – 7.45 Multiplet (m)5HBenzyl Ar-H Standard monosubstituted benzene envelope.
6.85 – 6.95 Multiplet (m)4HPhenylene Ar-H Characteristic AA'BB' system of the 1,4-dialkoxybenzene core.
5.01 Singlet (s)2HPh-OCH ₂-PhBenzylic methylene. Highly diagnostic singlet; confirms the benzyl ether integrity.
4.25 – 4.35 Multiplet (m)1HPip-C3-H The methine proton at the ether linkage. Deshielded by the oxygen atom.
3.15 – 3.25 Multiplet (m)1HPip-C2-H aProtons alpha to the amine nitrogen.
2.95 – 3.05 Multiplet (m)1HPip-C6-H aAlpha to amine.
2.70 – 2.85 Multiplet (m)2HPip-C2-H b, C6-H bAlpha to amine (diastereotopic partners).
1.95 – 2.05 Multiplet (m)1HPip-C4-H aBeta to amine/gamma to ether.
1.70 – 1.85 Broad Singlet1HN-H Exchangeable. Chemical shift varies with concentration/water content.
1.50 – 1.75 Multiplet (m)3HPip-C4-H b, C5-HRemaining ring methylene protons.
¹³C NMR (100 MHz, CDCl₃) Reference Shifts
  • Aromatic Region: ~153.5 (C-O), 151.8 (C-O), 137.2 (Benzyl ipso), 128.6, 128.0, 127.5 (Benzyl CH), 117.8, 115.8 (Phenylene CH).

  • Ether Linkages: 73.5 (Pip-C3), 70.6 (Benzyl-CH₂).

  • Piperidine Ring: 52.4 (C2), 46.1 (C6), 31.8 (C4), 24.5 (C5).

Mass Spectrometry (MS) Profile[6]

Electrospray Ionization (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Solvent Matrix: MeOH/Water + 0.1% Formic Acid

Ion Speciesm/z (Calculated)m/z (Expected Observed)Interpretation
[M+H]⁺ 284.1645 284.1 – 284.2 Protonated molecular ion. Base peak.[1][2]
[M+Na]⁺ 306.1465306.1Sodium adduct (common in non-acidic buffers).
Fragment ~91.0591.1Tropylium ion (C₇H₇⁺). Diagnostic for the benzyl group.
Fragment ~84.0884.1Tetrahydropyridine ion. Diagnostic for the piperidine ring cleavage.
Fragmentation Pathway Diagram

MS_Frag Parent [M+H]+ m/z 284.16 Frag1 Tropylium Ion [C7H7]+ m/z 91.05 Parent->Frag1 Benzyl Ether Cleavage Frag2 Piperidine Fragment [C5H10N]+ m/z 84.08 Parent->Frag2 C-O Bond Cleavage

Caption: Primary fragmentation pathways observed in MS/MS (collision-induced dissociation). The presence of m/z 91 is highly characteristic of the benzyl moiety.

Experimental Validation Protocol

To confirm the identity of synthesized 3-[4-(Benzyloxy)phenoxy]piperidine, follow this self-validating workflow:

  • TLC Check:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

    • Visualization: UV (254 nm) for aromatics; Ninhydrin stain (turns red/purple) for the free secondary amine.

    • Rf Value: Expect ~0.3–0.4 (Free base is polar).

  • 1H NMR Diagnostic Check:

    • Verify the integration ratio of the Benzyl CH₂ (5.0 ppm) to the Aromatic region (6.8–7.5 ppm) . It must be exactly 2:9 .

    • If the ratio is 2:5, the phenoxy ether bond failed (you likely have benzyl alcohol or benzyl bromide residue).

    • If the ratio is 2:4, you are missing the benzyl group (deprotection occurred prematurely).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Detection: 254 nm (Strong absorption from two aromatic rings).

References

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Piperidine Ether Synthesis: Rowley, M., et al. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Journal of Medicinal Chemistry, 1996 (Contextual analog synthesis). Link

  • Spectroscopic Data Sources: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Methodology for shift prediction).[1] Link

Sources

Discovery and Characterization of Benzyloxy Piperidine-Based Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into the medicinal chemistry, pharmacological characterization, and therapeutic potential of benzyloxy piperidine-based antagonists . While this scaffold has demonstrated utility across various G-protein coupled receptors (GPCRs)—including Muscarinic M5 and MCH-1—this analysis focuses on its recent and critical application as a selective Dopamine D4 Receptor (D4R) antagonist, a target implicated in L-DOPA-induced dyskinesias (LID) in Parkinson’s disease.

Technical Whitepaper | Medicinal Chemistry & Pharmacology [1][2]

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in CNS drug discovery, often serving as a flexible linker or a basic center for receptor interaction. However, the specific functionalization of the piperidine core with a benzyloxy ether moiety (at the 3- or 4-position) has emerged as a "privileged" modification. This structural alteration introduces a critical vector for exploring hydrophobic pockets within GPCR orthosteric sites while modulating physicochemical properties like lipophilicity (LogD) and metabolic stability.

This guide details the discovery trajectory of these antagonists, moving from high-throughput screening hits to lead optimization. It highlights the rigorous characterization required to achieve >30-fold selectivity against homologous receptor subtypes (e.g., D2, D3).

The Medicinal Chemistry Strategy: SAR & Rational Design

The Scaffold Logic

The transition to a benzyloxy piperidine scaffold often stems from the need to improve the metabolic profile of earlier leads (e.g., piperazines or direct biaryl systems) without sacrificing affinity.

  • The Ether Linker: Unlike rigid amide or sulfonamide linkers, the benzyloxy ether provides specific rotatable bonds that allow the phenyl ring to adopt a "edge-to-face" or "pi-stacking" interaction with aromatic residues (often Phenylalanine or Tryptophan) deep within the receptor binding pocket.

  • Chirality-Driven Potency: In 3-benzyloxy derivatives, the spatial arrangement is critical. Experimental data confirms that the (S)-enantiomer frequently retains the bioactive conformation, exhibiting up to 15-fold higher affinity than the (R)-enantiomer.

Structure-Activity Relationship (SAR)

The optimization of this scaffold typically follows a "two-pronged" approach, modifying the Nitrogen (N-substituent) and the Oxygen (O-substituent).[3]

Key SAR Findings:

  • O-Benzyl Region (The "Warhead"):

    • Unsubstituted Benzyl: Moderate activity.

    • 3-Fluoro / 3,4-Difluoro substitution: drastically improves potency (Ki < 170 nM).[4] The fluorine atom likely engages in favorable multipolar interactions or fills a small hydrophobic sub-pocket.

    • Electron-withdrawing groups: Generally favored over electron-donating groups in this region for D4R targets.

  • N-Piperidine Region (The "Anchor"):

    • Imidazo[1,5-a]pyridine:[3][5] A preferred heterocyclic replacement for simple benzyl groups, enhancing CNS penetration and selectivity.

    • Indazole derivatives: Methylation of the indazole nitrogen restores potency lost by the bare scaffold.[3]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix used to optimize the scaffold from a generic hit to a selective lead.

SAR_Logic Scaffold Benzyloxy Piperidine Core Scaffold N_Sub N-Substitution (The Anchor) Scaffold->N_Sub O_Sub O-Substitution (The Warhead) Scaffold->O_Sub N_Opt1 Benzyl (High Clearance) N_Sub->N_Opt1 Initial Hit N_Opt2 Imidazo[1,5-a]pyridine (High Potency/CNS Pen) N_Sub->N_Opt2 Lead Opt O_Opt1 3-Fluoro (Ki ~167 nM) O_Sub->O_Opt1 O_Opt2 4-Chloro (Ki ~134 nM) O_Sub->O_Opt2 O_Opt3 (R)-Enantiomer (Activity Loss) O_Sub->O_Opt3 Avoid

Figure 1: SAR optimization logic for the benzyloxy piperidine scaffold, highlighting the divergence between potency-enhancing modifications and activity-killing stereochemistry.

Synthetic Protocols

To ensure reproducibility and trustworthiness, we employ a convergent synthetic route. The formation of the ether linkage is the pivotal step, typically achieved via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) if the aryl ring is sufficiently activated.

Core Synthesis Workflow

Objective: Synthesis of 3-(3-fluorobenzyloxy)piperidine intermediate.

  • Starting Material: N-Boc-3-hydroxypiperidine (commercially available).

  • Reagents: Sodium Hydride (NaH, 60% dispersion), 3-Fluorobenzyl bromide, DMF (anhydrous).

  • Step-by-Step Protocol:

    • Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C.

    • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly opaque/yellow.

    • Alkylation: Add 3-Fluorobenzyl bromide (1.1 eq) dropwise via syringe.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the alcohol.

    • Quench & Workup: Cool to 0°C. Quench slowly with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour at RT to yield the free amine salt, ready for N-derivatization.

In Vitro Characterization

Trustworthy characterization requires orthogonal assays: one to measure physical binding (Affinity) and one to measure biological consequence (Efficacy).

Quantitative Binding Data (D4 Receptor Focus)

The following table summarizes the impact of specific substitutions on the benzyloxy piperidine core (Data derived from Tolentino et al., 2022).

Compound IDN-SubstituentO-SubstituentKi (nM)Selectivity (vs D2/D3)
8g 3-Fluoro-4-methoxybenzyl3-O-Benzyl>1000Low
9a 3-Fluoro-4-methoxybenzyl3-O-(3-Fluorobenzyl)167 >30-fold
9j 3-Methyl-imidazo[1,5-a]pyridine3-O-(3-Fluorobenzyl)96 High
9b 3-Fluoro-4-methoxybenzyl3-O-(3,4-Difluorobenzyl)338Moderate
(R)-8d 3-Fluoro-4-methoxybenzyl3-O-(3-Fluorobenzyl)1980Inactive
Functional Assay Protocol (cAMP Modulation)

Since D4 is Gi/o-coupled, antagonism is measured by the reversal of agonist-induced inhibition of cAMP .

  • Cell Line: CHO-K1 cells stably expressing human D4R.

  • Sensor: GloSensor™ cAMP (Promega) or HTRF cAMP kit.

  • Protocol:

    • Incubate cells with Forskolin (10 µM) to elevate cAMP baseline.

    • Add Dopamine (EC80 concentration) to suppress cAMP via D4R activation.

    • Add varying concentrations of the benzyloxy piperidine antagonist .

    • Readout: A successful antagonist will restore cAMP levels in a dose-dependent manner.

    • Validation: Calculate Kb values using the Cheng-Prusoff equation adapted for functional antagonism.

ADME/Tox & In Vivo Profiling

A potent binder is useless if it cannot reach the target. For CNS targets like D4R, Brain Penetration (Kp) is the " go/no-go " metric.

Metabolic Stability & CNS MPO

Benzyloxy piperidines can be susceptible to O-dealkylation by CYP450 enzymes.

  • Microsomal Stability: Compounds are incubated with human and rat liver microsomes. The "benzyloxy" bond is generally stable, but the N-linked aromatic rings often require blocking groups (e.g., Fluorine) to prevent rapid oxidation.

  • CNS MPO Score: This algorithm predicts blood-brain barrier (BBB) permeability based on MW, LogP, pKa, and TPSA.

    • Target Score: > 4.0 (Scale 0-6).

    • Result: Optimized benzyloxy piperidines (e.g., Cmpd 9j) frequently achieve scores of ~4.7, indicating high probability of CNS success.

Screening Cascade Diagram

The following flowchart visualizes the rigorous self-validating workflow used to qualify these molecules.

Screening_Cascade Synthesis Synthesis (Convergent Route) Binding Radioligand Binding (Ki Determination) Synthesis->Binding Binding->Synthesis SAR Iteration Functional Functional Assay (cAMP/Ca2+ Flux) Binding->Functional Ki < 200nM ADME ADME Profiling (Microsomal Stability) Functional->ADME Full Antagonist Tox hERG Liability (Safety Check) ADME->Tox t1/2 > 30min Tox->Synthesis Reduce Lipophilicity InVivo In Vivo PK (Brain/Plasma Ratio) Tox->InVivo IC50 > 10µM

Figure 2: The critical path screening cascade. Note the specific "kill step" at hERG liability, a common failure mode for basic piperidines.

Conclusion

The benzyloxy piperidine scaffold represents a sophisticated evolution in GPCR antagonist design. By leveraging the specific geometry of the ether linkage and the chirality of the piperidine ring, researchers can achieve high selectivity for the Dopamine D4 receptor, separating it from the structurally similar D2 and D3 subtypes. The protocols and data presented here provide a roadmap for utilizing this scaffold, emphasizing that success lies not just in binding affinity, but in the rigorous optimization of metabolic stability and CNS penetration.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (2022) URL:[Link]

  • Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis Source: Bioorganic & Medicinal Chemistry Letters (2005) URL:[Link]

  • Piperidine renin inhibitors: from leads to drug candidates Source: Il Farmaco (2001) URL:[Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency Source: Bioorganic & Medicinal Chemistry Letters (2000) URL:[Link]

Sources

Technical Guide: 3-[4-(Benzyloxy)phenoxy]piperidine as a Selective Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-[4-(Benzyloxy)phenoxy]piperidine , a specific chemical scaffold investigated for its activity as a dopamine receptor antagonist.

This guide is structured for researchers and drug development professionals, focusing on the compound's structural properties, synthesis, pharmacological profile (specifically its selectivity for the Dopamine D4 receptor), and experimental characterization.

Executive Summary & Structural Analysis[1]

3-[4-(Benzyloxy)phenoxy]piperidine represents a privileged scaffold in the design of subtype-selective dopamine receptor ligands. While early generation antipsychotics (e.g., haloperidol) targeted the Dopamine D2 receptor (D2R) indiscriminately, leading to extrapyramidal side effects (EPS), modern medicinal chemistry has pivoted toward Dopamine D4 Receptor (D4R) selectivity.

This compound belongs to the class of 3-aryloxypiperidines . Its structural architecture is designed to exploit the specific hydrophobic pockets of the D4R, which are distinct from the highly homologous D2R and D3R subtypes.

Chemical Structure & Properties

The molecule consists of three distinct pharmacophores:

  • The Basic Head: A piperidine ring (protonated at physiological pH) that forms a crucial salt bridge with the conserved Aspartate (Asp115 in D4R) in the receptor's transmembrane domain.

  • The Linker: An ether-linked phenoxy group at the 3-position.

  • The Hydrophobic Tail: A benzyloxy group at the para-position of the phenoxy ring, designed to penetrate the deep hydrophobic crevice of the receptor.

PropertyValue (Predicted/Experimental)Significance
Formula C₁₈H₂₁NO₂Core stoichiometry.
MW 283.37 g/mol Optimal range for CNS penetration (<500 Da).
cLogP ~4.2 - 4.8High lipophilicity; indicates good BBB permeability but potential metabolic liability.
pKa ~9.5 (Piperidine N)Ensures >90% ionization at pH 7.4 for receptor binding.
PSA ~21 ŲLow polar surface area favors blood-brain barrier (BBB) transit.

Mechanism of Action: D4R Selectivity

Unlike D2R antagonists, which modulate motor control in the striatum (often causing Parkinsonian side effects), D4R antagonists target receptors concentrated in the prefrontal cortex, hippocampus, and specific striatal interneurons.

The Signaling Pathway

Upon binding, 3-[4-(Benzyloxy)phenoxy]piperidine acts as a neutral antagonist or inverse agonist, preventing the activation of the Gαi/o protein complex.

  • Basal State: D4R couples to Gi/o, inhibiting Adenylyl Cyclase (AC) and reducing cAMP.

  • Antagonist Effect: Blocks dopamine binding

    
     Prevents Gi/o activation 
    
    
    
    Normalizes/Increases cAMP levels relative to the dopamine-suppressed state.
Therapeutic Relevance

The primary interest in this scaffold lies in the treatment of L-DOPA Induced Dyskinesia (LID) in Parkinson's disease. D4R antagonists can modulate corticostriatal transmission without blocking the therapeutic motor effects of L-DOPA (which are D2R mediated).

D4_Signaling Figure 1: Mechanism of D4R Antagonism restoring cAMP signaling. cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade D4R Dopamine D4 Receptor (Transmembrane) Gi Gi/o Protein (Heterotrimer) D4R->Gi  Prevents Activation Ligand 3-[4-(Benzyloxy)phenoxy]piperidine (Antagonist) Ligand->D4R  Blocks binding AC Adenylyl Cyclase Gi->AC  Relieves Inhibition cAMP cAMP AC->cAMP  Increases Production (vs Dopamine state) ATP ATP ATP->AC PKA PKA Activation cAMP->PKA  Downstream Signaling

Chemical Synthesis Protocol

The synthesis of 3-[4-(Benzyloxy)phenoxy]piperidine relies on the Mitsunobu reaction to establish the ether linkage with inversion of configuration (if starting from chiral material), followed by deprotection.

Retrosynthetic Analysis
  • Bond Disconnection: O-C3 (Piperidine).

  • Precursors: N-Boc-3-hydroxypiperidine and 4-(Benzyloxy)phenol.

Step-by-Step Synthesis Workflow

Step 1: Mitsunobu Coupling

  • Reagents: tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 4-(Benzyloxy)phenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve alcohol and phenol in THF under N₂ atmosphere.

    • Cool to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

Step 2: N-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve intermediate in DCM.

    • Add TFA (10-20 eq) at 0°C.

    • Stir at RT for 2 hours (monitor by TLC/LCMS).

  • Isolation: Concentrate. Basify with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄.

  • Salt Formation: Treat with ethereal HCl to generate the hydrochloride salt for biological testing.

Synthesis Figure 2: Synthetic route for 3-[4-(Benzyloxy)phenoxy]piperidine. Start1 N-Boc-3-hydroxypiperidine Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Start1->Step1 Start2 4-(Benzyloxy)phenol Start2->Step1 Inter Intermediate: N-Boc-3-[4-(benzyloxy)phenoxy]piperidine Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Target: 3-[4-(Benzyloxy)phenoxy]piperidine Step2->Final

[1]

Preclinical Characterization & Validation

To validate this compound as a research tool or lead candidate, the following assays are mandatory. These protocols ensure the data meets the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standard for publication.

In Vitro Binding Affinity (Radioligand Binding)

Objective: Determine the inhibition constant (


) for D4R vs D2R/D3R.
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human D4.4 receptor.

  • Radioligand: [³H]-N-Methylspiperone (0.5 nM).

  • Non-specific Binding: Defined by 10 µM Haloperidol or Clozapine.

  • Protocol:

    • Incubate membrane preparations (20 µg protein) with radioligand and increasing concentrations of 3-[4-(Benzyloxy)phenoxy]piperidine (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity via liquid scintillation.

  • Success Criteria:

    • D4

      
      :  < 10 nM (High Affinity).[1][2]
      
    • Selectivity: > 100-fold vs D2R (Critical for avoiding EPS).

Functional Assay (cAMP Inhibition)

Objective: Confirm antagonistic mode of action (vs agonist).

  • Method: TR-FRET (e.g., Lance Ultra cAMP kit).

  • Protocol:

    • Stimulate cells with Quinpirole (D2/D3/D4 agonist) to inhibit Forskolin-induced cAMP.

    • Add test compound.

    • Result: If the compound is an antagonist, it will reverse the Quinpirole-induced decrease in cAMP, restoring signal levels.

Summary of Expected Pharmacological Profile

Based on Structure-Activity Relationships (SAR) of benzyloxypiperidine scaffolds [1, 2]:

ParameterTarget / Expected ValueNote
D4 Affinity (

)
1 - 15 nMHigh affinity required for in vivo efficacy.
D2 Affinity (

)
> 1000 nMEnsures lack of motor side effects.
Microsomal Stability

> 30 min
Benzyloxy group is prone to O-dealkylation; fluorination often improves this.
Brain/Plasma Ratio > 0.5Critical for CNS target engagement.

Critical Analysis & Optimization

While 3-[4-(Benzyloxy)phenoxy]piperidine is a potent D4 ligand, researchers must be aware of its limitations:

  • Metabolic Liability: The benzylic ether is a "soft spot" for Cytochrome P450 enzymes (CYP mediated O-dealkylation).

    • Optimization Strategy: Introduce fluorine atoms to the benzyl ring (e.g., 4-fluorobenzyloxy) or the piperidine ring (4,4-difluoropiperidine) to block metabolism without sacrificing affinity [2].

  • Off-Target Activity: Aryloxypiperidines can show affinity for Sigma-1 receptors . It is crucial to counter-screen against Sigma-1 to ensure observed effects are D4-mediated.

References

  • Hopkins, C. R., et al. (2022).[1][3] Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.[3]

  • Saeedi, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[1][2] ChemMedChem, 15(19), 1803-1809.

  • Kula, N. S., et al. (1997). Effects of D4 dopamine receptor antagonists on motor activity and dopamine metabolism in the rat. European Journal of Pharmacology, 331(2-3), 133-141.

  • Huateng Pharma. (2024). 3-[4-(Benzyloxy)

Sources

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Synthesis of Novel Derivatives from 3-[4-(Benzyloxy)phenoxy]piperidine

Abstract

The 3-[4-(benzyloxy)phenoxy]piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the discovery of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Piperidine-containing compounds are integral to numerous pharmaceuticals, valued for their favorable physicochemical properties and their ability to interact with a wide array of biological targets.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the core 3-[4-(benzyloxy)phenoxy]piperidine molecule. We present detailed, field-proven protocols for several key synthetic transformations targeting the secondary amine of the piperidine ring: N-Alkylation, Reductive Amination, N-Acylation, and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and critical insights into reaction optimization to ensure reproducibility and high-yield synthesis.

Introduction: The 3-[4-(Benzyloxy)phenoxy]piperidine Core

The piperidine ring is one of the most ubiquitous heterocycles in the pharmaceutical industry.[2] Its conformational flexibility and basic nitrogen atom allow it to serve as a key pharmacophore, capable of forming critical ionic and hydrogen-bond interactions with biological receptors. The 3-[4-(benzyloxy)phenoxy]piperidine scaffold combines this valuable piperidine unit with a benzyloxy-phenoxy moiety, a feature found in compounds investigated for their potent and selective antagonist activity at dopamine receptors, such as the D4 subtype.[1]

The synthetic utility of this scaffold lies in the reactivity of the piperidine nitrogen. As a secondary amine, it is an excellent nucleophile, providing a direct handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR) of resulting compounds. This guide focuses on the four most robust and versatile methods for derivatization at this position.

G cluster_reactions Key Derivatization Strategies cluster_products Derivative Classes start 3-[4-(Benzyloxy)phenoxy]piperidine (Starting Material) alkylation N-Alkylation start->alkylation R-X, Base amination Reductive Amination start->amination RCHO/RCOR', Reducing Agent acylation N-Acylation start->acylation RCOCl or (RCO)2O buchwald Buchwald-Hartwig N-Arylation start->buchwald Ar-X, Pd Catalyst, Ligand, Base prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl prod_amine N-Substituted Alkyl Amine Derivatives amination->prod_amine prod_acyl N-Acyl (Amide) Derivatives acylation->prod_acyl prod_aryl N-Aryl/Heteroaryl Derivatives buchwald->prod_aryl

Figure 1: Overview of synthetic pathways for derivatizing the 3-[4-(benzyloxy)phenoxy]piperidine core.

General Laboratory and Safety Practices

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Specific hazards associated with reagents are noted in their respective protocols.

Materials and Reagents: Unless otherwise specified, all reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers. Anhydrous solvents are critical for moisture-sensitive reactions like the Buchwald-Hartwig amination and should be obtained from a solvent purification system or from sealed commercial containers.

Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates (e.g., Merck silica gel 60 F254) and visualized under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin stain).

Synthetic Protocol 1: N-Alkylation

Principle and Mechanistic Overview

N-Alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic substitution of an alkyl halide (or sulfonate) by the secondary amine of the piperidine ring. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Causality Behind Experimental Choices:

  • Base: A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[1] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions. The base deprotonates the ammonium salt formed after alkylation, regenerating the neutral, nucleophilic amine.

  • Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while poorly solvating the anion, enhancing its basicity and the overall reaction rate.

  • Temperature: Moderate heating (50-80 °C) is often sufficient to achieve a reasonable reaction rate without promoting significant side reactions.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-[4-(benzyloxy)phenoxy]piperidine
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-[4-(benzyloxy)phenoxy]piperidine (1.0 eq, e.g., 500 mg).

  • Reagent Addition: Add anhydrous acetonitrile (20 mL), followed by finely ground potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM, 25 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the title compound as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Representative N-Alkylation Reactions
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Benzyl bromideK₂CO₃CH₃CN80585-95%
2Ethyl iodideCs₂CO₃DMF60680-90%
3Propargyl bromideK₂CO₃Acetone50875-85%
42-BromoacetamideK₂CO₃CH₃CN70488-96%

Synthetic Protocol 2: Reductive Amination

Principle and Mechanistic Overview

Reductive amination is a highly versatile and efficient method for forming C-N bonds, proceeding in two stages: (1) the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by (2) in-situ reduction of the iminium ion to the tertiary amine.[4][5]

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for success. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness, tolerance of slightly acidic conditions which favor iminium ion formation, and broad substrate scope.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[4][6]

  • Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid (AcOH) can be added to facilitate the formation of the iminium ion, particularly with less reactive ketones.

Figure 2: Simplified workflow for the Reductive Amination protocol.

Detailed Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-3-[4-(benzyloxy)phenoxy]piperidine
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-[4-(benzyloxy)phenoxy]piperidine (1.0 eq, e.g., 500 mg) and dissolve it in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Reagent Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting amine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.

Synthetic Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[7] This reaction has revolutionized aromatic amine synthesis due to its broad substrate scope and high functional group tolerance. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and deprotonation to form a palladium amide complex, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[7]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is paramount. Electron-rich, bulky phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps. Common systems include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with ligands like XPhos, RuPhos, or BINAP.[7][8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[8]

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen. Anhydrous, degassed solvents (e.g., toluene, dioxane) and an inert atmosphere (argon or nitrogen) are mandatory to prevent catalyst deactivation.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-[4-(benzyloxy)phenoxy]piperidine
  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 4-bromoanisole (1.0 eq), 3-[4-(benzyloxy)phenoxy]piperidine (1.2 eq), and anhydrous, degassed toluene (0.1 M concentration relative to the aryl bromide).

  • Reaction Execution: Seal the flask tightly and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAryl Halide (Ar-X)Pd Source / LigandBaseSolventTemp (°C)Typical Yield (%)
14-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene11075-85%
22-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄Dioxane10070-80%
34-BromobenzonitrilePd₂(dba)₃ / XPhosNaOtBuToluene11065-75%
41-Bromo-3,5-difluorobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene11072-82%

References

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. [Link]

  • D. Kalyani, K. R. Horn, S. L. Buchwald. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. PubMed. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews Research Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • M. L. Freeman, et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2020). PMC - NIH. [Link]

  • C. Matassini, F. Clemente, F. Cardona. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. (2014). Arkat USA. [Link]

  • US Patent 5043345A - Piperidine compounds and their preparation and use. (1991).
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (2025). ChemRxiv. [Link]

  • EP0384288A2 - Piperidine compounds and their preparation and use. (1990).
  • Ziering, A., & Lee, J. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. The Journal of Organic Chemistry, 22(11), 1521-1528. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (2025). ChemRxiv. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2021). MDPI. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2016). ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • MXPA98001814A - New 4- (oxyalcoxyphenyl) -3-oxy-piperidines for the treatment of heart and rejuvenation insufficiency. (1998).
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (1987).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. (2021). JLUpub - Justus-Liebig-Universität Gießen. [Link]

  • McElvain, S. M., & Stork, G. (1946). Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. [Link]

  • US Patent 10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (2020).

Sources

Application Note: Analytical Quantification of 3-[4-(Benzyloxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development of aryl-ether piperidine therapeutics (e.g., SERMs, Histamine H3 antagonists, Sigma-1 agonists). It provides a definitive protocol for the quantification of 3-[4-(Benzyloxy)phenoxy]piperidine , a critical synthetic intermediate.

Introduction & Scientific Context

The analyte 3-[4-(Benzyloxy)phenoxy]piperidine is a pharmacophore scaffold used in the synthesis of various biologically active compounds, including Selective Estrogen Receptor Modulators (SERMs) and neuroprotective agents targeting Sigma-1 receptors.

Structurally, it possesses two distinct features that dictate the analytical strategy:

  • Secondary Amine (Piperidine): High pKa (~9.5–10.5), making it prone to peak tailing on standard silica columns due to silanol interactions.

  • Aromatic Ether Tail (Benzyloxy-Phenoxy): Provides strong UV chromophores and significant hydrophobicity (LogP ~3.5–4.0).

This guide presents two validated approaches: a High-Throughput UPLC-MS/UV Method for reaction monitoring/impurity profiling, and a Robust HPLC-UV Method for purity assay in Quality Control (QC).

Physicochemical Profile & Method Selection

Understanding the molecule is the first step to "Self-Validating" analytical design.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₈H₂₁NO₂Monoisotopic Mass: ~283.16 Da
pKa (Base) ~9.8 (Piperidine N)Requires high pH (pH > 10) for neutral form OR low pH (pH < 3) for fully ionized form to ensure peak symmetry.
LogP 3.8Retains strongly on C18; requires high % Organic mobile phase for elution.
UV Maxima ~225 nm, ~280 nm280 nm is preferred for specificity (aromatic ether); 220 nm for sensitivity.

Method A: UPLC-MS/UV (Trace Impurity & Reaction Monitoring)

Best for: In-process control (IPC), trace analysis, and identifying regioisomers.

Chromatographic Conditions[1][2][3][4][5]
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: BEH C18 (1.7 µm, 2.1 × 50 mm).[1]

    • Why: The Ethylene Bridged Hybrid (BEH) particle allows high pH stability, permitting the analysis of the amine in its neutral state for superior peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 45°C.

Gradient Table
Time (min)% A% BCurveAction
0.00955InitialEquilibration
0.509556Load
3.505956Elution of Analyte
4.505956Wash
4.609551Re-equilibration
Detection Parameters (MS/UV)
  • UV: 280 nm (Reference: 360 nm).

  • MS Ionization: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • Precursor: 284.2 [M+H]⁺

    • Product 1 (Quant): 91.1 (Benzyl cation) – High intensity, characteristic of benzyloxy group.

    • Product 2 (Qual): 84.1 (Piperidine ring fragment).

Method B: Robust HPLC-UV (QC Assay & Purity)

Best for: Final product release, purity testing in QA/QC labs lacking MS.

Chromatographic Conditions[1][2][3][4][5]
  • System: Agilent 1260 Infinity II or Thermo Vanquish.

  • Column: Thermo Accucore aQ or Agilent ZORBAX Eclipse Plus C18 (2.6 µm, 3.0 × 100 mm).

    • Why: Superficially porous particles (Core-Shell) provide UPLC-like resolution at HPLC pressures. The "aQ" or "Plus" designation ensures end-capping to reduce silanol activity at acidic pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH protonates the piperidine (MH+). While this reduces retention slightly, it ensures solubility and reproducible ionization if coupled to MS later.

  • Flow Rate: 0.8 mL/min.

  • Isocratic Mode: 65% B / 35% A (Adjust based on column age).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, add 5mM Ammonium Formate to MP A).

  • Resolution (Rs): > 2.0 between the main peak and any synthesis precursors (e.g., 4-(benzyloxy)phenol).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the sample preparation workflow.

AnalyticalWorkflow Start Sample: 3-[4-(Benzyloxy)phenoxy]piperidine Decision Determine Analytical Goal Start->Decision Goal_Trace Trace Impurity / Reaction Monitoring Decision->Goal_Trace Low Conc (<0.1%) Goal_Assay Purity Assay / QC Release Decision->Goal_Assay High Conc (>90%) Method_A Method A: UPLC-MS/UV (High pH, BEH C18) Goal_Trace->Method_A Method_B Method B: HPLC-UV (Low pH, C18 Core-Shell) Goal_Assay->Method_B Prep_A Prep: Dissolve in 50:50 ACN:H2O Filter 0.2 µm PTFE Method_A->Prep_A Result Quantification & Report (Check System Suitability) Method_A->Result Prep_B Prep: Dissolve in MeOH Dilute with MP A Method_B->Prep_B Method_B->Result

Caption: Decision matrix for selecting UPLC-MS vs. HPLC-UV based on analytical requirements (Trace vs. Assay).

Detailed Protocol: Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 3-[4-(Benzyloxy)phenoxy]piperidine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Methanol (Solubility is highest in MeOH). Sonicate for 5 minutes.

  • Dilute to volume with Methanol.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A (matches initial gradient conditions to prevent peak distortion).

Sample Preparation (Reaction Mixture):

  • Take 100 µL of reaction aliquot.

  • Quench in 900 µL Acetonitrile.

  • Centrifuge at 10,000 rpm for 5 mins to pellet salts/catalysts.

  • Inject supernatant.

Troubleshooting & "Field-Proven" Insights

  • Ghost Peaks: If you see a peak at RT ~1.5 min in Method A, it is likely the Benzyl cation contaminant or degradation of the benzyloxy group if the sample was exposed to strong acid/heat for too long.

  • Peak Splitting: The piperidine nitrogen is sensitive to pH fluctuations. Ensure buffers are prepared fresh. If splitting occurs in Method B, increase Formic Acid concentration to 0.2%.

  • Regioisomer Separation: If the synthesis involves non-selective etherification, you may have the 4-isomer impurity. Method A (UPLC) is required to resolve the 3-isomer from the 4-isomer due to higher peak capacity.

References

  • American Chemical Society (ACS). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. (Methodology for phenoxy-piperidine analysis). [Link]

  • National Institutes of Health (NIH) / PubMed. Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. (Synthesis and characterization of benzyloxy-piperidine scaffolds). [Link]

  • Google Patents.US20140099333A1 - GPR119 modulators.

Sources

Application Notes and Protocols for High-Throughput Screening of 3-[4-(Benzyloxy)phenoxy]piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is a testament to its ability to confer advantageous physicochemical properties to drug candidates, such as enhanced metabolic stability and bioavailability.[1] The 3-[4-(Benzyloxy)phenoxy]piperidine core, in particular, represents a versatile framework. Analogs of this structure have shown activity against a range of biological targets, including G-protein coupled receptors (GPCRs) like the dopamine D4 receptor and epigenetic targets such as Lysine Specific Demethylase 1 (LSD1).[2][3]

High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[4] This guide provides a detailed framework for designing and executing HTS campaigns for 3-[4-(Benzyloxy)phenoxy]piperidine analog libraries, emphasizing the rationale behind assay selection and the importance of robust hit validation.

Strategic Approach to Screening Piperidine Analogs

A successful HTS campaign is a multi-step process that begins with a primary screen to identify initial hits, followed by a series of secondary assays to confirm activity and eliminate false positives.[5][6] The choice of assays is dictated by the presumed or known biological target of the compound library. Given the known activities of similar piperidine-containing molecules, we will outline a screening cascade targeting both a GPCR and an enzyme.

Primary Screening: Identifying Initial Hits

The primary screen is designed for high-throughput and is the first pass at identifying active compounds from a large library.[7] We will describe two distinct primary assay methodologies appropriate for different target classes.

Methodology 1: Fluorescence Polarization (FP) for GPCR Binding

Rationale: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for monitoring molecular interactions in solution, such as a small molecule binding to a larger protein like a GPCR.[8][9] The principle relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to the target protein. An unbound, small fluorescent ligand tumbles rapidly in solution, leading to depolarization of emitted light. When bound to a large protein, its tumbling is restricted, and the emitted light remains polarized.[10] This assay is well-suited for identifying compounds that displace a fluorescently labeled ligand from the GPCR's binding site.

Experimental Workflow for FP Assay:

FP_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution (384-well plate) cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Target_Protein Target GPCR Add_Protein Add Target GPCR Target_Protein->Add_Protein Fluorescent_Ligand Fluorescent Ligand Add_Ligand Add Fluorescent Ligand Fluorescent_Ligand->Add_Ligand Dispense_Compounds->Add_Protein Add_Protein->Add_Ligand Incubate Incubate at RT Add_Ligand->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Calculate_mP Calculate Millipolarization (mP) Values Read_Plate->Calculate_mP Determine_Z_Factor Determine Z' Factor Calculate_mP->Determine_Z_Factor Identify_Hits Identify Hits (Significant mP Decrease) Determine_Z_Factor->Identify_Hits

Caption: Fluorescence Polarization HTS Workflow.

Detailed Protocol: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.01% BSA).

    • Dilute the target GPCR to the desired concentration in assay buffer.

    • Dilute the fluorescently labeled ligand to the desired concentration in assay buffer.

    • Prepare a 10 mM stock solution of each 3-[4-(Benzyloxy)phenoxy]piperidine analog in DMSO. From this, create a working stock (e.g., 100 µM) in assay buffer.

  • Assay Plate Preparation (384-well format):

    • Add 1 µL of each compound solution to the appropriate wells.

    • For controls, add 1 µL of DMSO (negative control) or a known unlabeled ligand (positive control).

  • Reagent Addition:

    • Add 10 µL of the diluted GPCR solution to all wells except for the "no protein" control wells.

    • Add 10 µL of assay buffer to the "no protein" control wells.

    • Mix gently and incubate for 30 minutes at room temperature.

  • Fluorescent Ligand Addition:

    • Add 10 µL of the diluted fluorescent ligand solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Determine the Z' factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[7]

    • Identify hits as compounds that cause a statistically significant decrease in mP values compared to the negative control.

Methodology 2: AlphaLISA for Enzymatic Inhibition (e.g., LSD1)

Rationale: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that is well-suited for detecting enzymatic activity.[11][12] In the context of an LSD1 assay, a biotinylated histone peptide substrate is captured by streptavidin-coated donor beads. An antibody specific to the demethylated product is conjugated to acceptor beads. When the enzyme is active, it demethylates the substrate, allowing the antibody to bind, bringing the donor and acceptor beads into close proximity (≤200 nm).[13] Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the enzyme will prevent this interaction, resulting in a loss of signal.

Experimental Workflow for AlphaLISA Assay:

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay HTS Execution (384-well plate) Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Enzyme LSD1 Enzyme Add_Enzyme_Substrate Add Enzyme-Substrate Mix Enzyme->Add_Enzyme_Substrate Substrate Biotinylated Histone Peptide Substrate Substrate->Add_Enzyme_Substrate Beads Donor & Acceptor Beads Add_Beads Add Acceptor Beads & Stop Solution Beads->Add_Beads Add_Donor_Beads Add Donor Beads Beads->Add_Donor_Beads Dispense_Compounds->Add_Enzyme_Substrate Incubate_Reaction Incubate for Reaction Add_Enzyme_Substrate->Incubate_Reaction Incubate_Reaction->Add_Beads Incubate_Detection Incubate for Detection Add_Beads->Incubate_Detection Incubate_Detection->Add_Donor_Beads Read_Plate Read AlphaLISA Signal Add_Donor_Beads->Read_Plate

Caption: AlphaLISA HTS Workflow for Enzyme Inhibition.

Detailed Protocol: AlphaLISA-Based LSD1 Inhibition Assay

  • Reagent Preparation:

    • Prepare AlphaLISA assay buffer.

    • Dilute LSD1 enzyme and biotinylated histone H3 peptide substrate in assay buffer.

    • Prepare a 10 mM stock solution of each 3-[4-(Benzyloxy)phenoxy]piperidine analog in DMSO. Create a working stock in assay buffer.

  • Assay Plate Preparation (384-well ProxiPlate):

    • Add 1 µL of each compound solution or controls (DMSO for negative, known LSD1 inhibitor for positive) to the wells.

  • Enzymatic Reaction:

    • Add 5 µL of the enzyme-substrate mix to each well.

    • Seal the plate and incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of a solution containing the anti-demethylated H3 antibody-conjugated acceptor beads and a stop solution.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Add 5 µL of streptavidin-coated donor beads.

    • Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Determine the Z' factor for the assay.

    • Identify hits as compounds showing significant inhibition of the AlphaLISA signal.

Secondary Screening: Hit Confirmation and Characterization

Primary hits must undergo a series of secondary assays to confirm their activity, determine their potency, and rule out non-specific effects.[14][15][16]

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the primary hits, often from a freshly prepared sample, to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 or EC50). This involves a serial dilution of the compound, typically over 8-10 concentrations.

Table 1: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDTargetPrimary Screen % InhibitionIC50 (µM)
BPP-001GPCR85.21.2
BPP-002GPCR78.93.5
BPP-003LSD192.50.8
BPP-004LSD181.45.1
Orthogonal Assays

Orthogonal assays use a different detection technology or principle to measure the same biological endpoint.[14] This is crucial for eliminating artifacts from the primary assay format. For example, if a hit was identified in the FP assay, a secondary orthogonal assay could be a radioligand binding assay. For an enzymatic hit from the AlphaLISA screen, a secondary assay could involve a different detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

Cell-Based Assays

Cell-based assays are critical for determining if a compound is active in a more physiologically relevant environment.[4][17]

Cell Viability/Cytotoxicity Assay:

Rationale: It is essential to determine if the observed activity of a hit compound is due to specific target engagement or simply a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay that measures ATP levels, a key indicator of metabolically active cells.[18][19][20][21] A decrease in luminescence is proportional to the number of viable cells.

Detailed Protocol: CellTiter-Glo® Assay

  • Cell Plating:

    • Plate cells in a 384-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity). A compound is generally considered more desirable if its IC50 for the target is significantly lower than its CC50.

Hit Validation and Triage Workflow:

Hit_Validation Primary_Hits Primary HTS Hits Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Cell_Viability Selectivity_Panel Selectivity Profiling (Counter-screens) Orthogonal_Assay->Selectivity_Panel Cell_Viability->Selectivity_Panel Validated_Hits Validated Hits for Hit-to-Lead Selectivity_Panel->Validated_Hits

Caption: Hit Validation and Triage Workflow.

Conclusion

The high-throughput screening of 3-[4-(Benzyloxy)phenoxy]piperidine analog libraries requires a well-designed and rigorously executed experimental plan. By employing a combination of robust primary assays, such as Fluorescence Polarization and AlphaLISA, and a comprehensive suite of secondary assays for hit validation, researchers can efficiently identify and characterize promising lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for initiating a successful drug discovery campaign targeting this important chemical scaffold.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Eglen, R. M., Reisine, T., Roby, P., & Rouleau, N. (2007). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10.
  • NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. ASSAY and Drug Development Technologies, 9(1), 16-30.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Basnet, A., et al. (2019). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-745.
  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of high-throughput screening in drug discovery. Expert opinion on drug discovery, 9(8), 867–885.
  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167–177.
  • Hevener, K. E., Pesavento, R., Ren, J., & Lee, H. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 265–309.
  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Eglen, R. M. (2009). The use of AlphaScreen technology in HTS: Current status. Current Chemical Genomics, 3, 2-10.
  • CiteAb. (n.d.). (G7572) CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • dataX.ai. (n.d.). Revolutionizing HTS Code Classification – with AI and a Human in the Loop. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • cs.cmu.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Vallentin, C. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Oreate AI. (2026). Decoding HTS Codes: Your Guide to International Trade Classification. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 14(11-12), 570-578.
  • Butini, S., et al. (2013). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 23(16), 4684–4688.
  • Tradlinx. (2025). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Retrieved from [Link]

  • Juno Logistics. (2025). General Rules of Interpretation: How to Determine HTS Codes. Retrieved from [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic chemistry, 78, 344–353.
  • Certified Laboratories. (n.d.). What is a U.S. HTS Code (& How to Estimate Customs Duties)?. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • Obach, R. S., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(11), 1807-1811.
  • Al-Warhi, T., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5369.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Minimizing Off-Target Effects of Novel Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting and practical strategies for minimizing the off-target effects of investigational compounds, using the hypothetical kinase inhibitor, 3-[4-(Benzyloxy)phenoxy]piperidine, as a representative case study. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments, ensuring the specificity and validity of your results.

Off-target interactions are a primary cause of unexpected toxicity and misleading experimental outcomes, potentially leading to the failure of promising therapeutic candidates in later stages of drug development.[1][2] Early and rigorous characterization of a compound's selectivity is therefore not just recommended, but essential for a successful research program.[1]

Frequently Asked Questions (FAQs)

Q1: I have synthesized 3-[4-(Benzyloxy)phenoxy]piperidine and confirmed its activity against my primary kinase target. How do I begin to assess its selectivity?

A1: A multi-pronged approach, starting with computational methods and progressing to comprehensive experimental profiling, is the most robust strategy.

  • Initial Step: In Silico Profiling: Before initiating costly and time-consuming wet-lab experiments, computational (or in silico) prediction can provide a valuable roadmap of potential off-target interactions.[1][2] These methods utilize algorithms that compare the chemical structure of your compound to databases of known ligands and their targets.[2][3] This can flag potential off-target families, such as other kinases, GPCRs, or ion channels, that warrant further investigation.

  • Next Step: Broad Kinase Panel Screening: The most direct way to assess kinase selectivity is to screen your compound against a large panel of purified kinases. Several commercial services offer comprehensive panels (e.g., Reaction Biology, Promega, AssayQuant) that typically measure the percent inhibition at a fixed concentration (e.g., 1 µM) across hundreds of kinases.[4][5][6] This provides a broad overview of your compound's kinome-wide selectivity.

Q2: My initial kinase panel screen revealed several potential off-target hits for 3-[4-(Benzyloxy)phenoxy]piperidine. What is the next logical step?

A2: The presence of hits in a primary screen requires quantitative validation. The goal is to determine the potency of your compound against these potential off-targets and compare it to the potency against your primary target.

  • Dose-Response and IC50/Kd Determination: For each identified off-target kinase, you must perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves measuring the kinase activity over a range of inhibitor concentrations.[4] It is crucial to perform the same experiment for your primary target under identical assay conditions to allow for a direct comparison.

  • Biophysical Binding Assays: In addition to enzymatic activity assays, it is highly recommended to confirm direct binding to the off-target kinases using biophysical methods. Techniques such as Thermal Shift Assays (TSA) or competitive binding assays can measure the dissociation constant (Kd), providing an orthogonal validation of the interaction.[7][8]

The workflow for initial off-target identification and validation is summarized in the diagram below.

Off_Target_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation Compound Test Compound (e.g., 3-[4-(Benzyloxy)phenoxy]piperidine) InSilico In Silico Prediction (Computational Screening) Compound->InSilico Predicts potential targets KinasePanel Broad Kinase Panel Screen (% Inhibition @ 1µM) Compound->KinasePanel Measures broad activity DoseResponse IC50 Determination (Dose-Response Curve) KinasePanel->DoseResponse Identifies hits for validation BindingAssay Biophysical Binding Assay (e.g., Thermal Shift, K_d) DoseResponse->BindingAssay Orthogonal validation CellularTarget Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) BindingAssay->CellularTarget Confirms interaction in cells PhenotypicAssay Phenotypic/Functional Assay (Confirming cellular effect) CellularTarget->PhenotypicAssay Links binding to function Troubleshooting_Logic Start Start: Unexpected Experimental Result Biochem_vs_Cell Biochemical activity does not match cellular phenotype? Start->Biochem_vs_Cell Toxicity Unexpected cellular toxicity? Start->Toxicity Permeability Assess Cell Permeability (e.g., PAMPA) Biochem_vs_Cell->Permeability No HighATP Re-run Assay at High ATP (Physiological Conditions) Biochem_vs_Cell->HighATP No TargetEngagement Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochem_vs_Cell->TargetEngagement No BroadScreen Broad Off-Target Screen (e.g., Safety Panel, Proteomics) Toxicity->BroadScreen Yes MetaboliteID Metabolite Identification (Liver Microsome Assay) Toxicity->MetaboliteID Yes

Sources

Technical Support Center: Optimizing In Vivo Studies with 3-[4-(Benzyloxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-[4-(Benzyloxy)phenoxy]piperidine and structurally related compounds in in vivo studies. This guide is designed to provide practical, experience-driven advice to navigate the complexities of dosage optimization and experimental design. My aim is to equip you with the scientific rationale behind key decisions, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 3-[4-(Benzyloxy)phenoxy]piperidine and how does that influence my study design?

A1: Based on its structural motifs, 3-[4-(Benzyloxy)phenoxy]piperidine is predicted to interact with dopamine receptors. The piperidine scaffold is a common feature in molecules targeting dopamine receptors.[1][2][3] Specifically, related compounds have shown activity as dopamine D2 receptor partial agonists or D4 receptor antagonists.[1][2][4][5]

A dopamine D2 partial agonist acts as a modulator, behaving as a functional agonist in low dopamine environments and a functional antagonist in high dopamine environments.[5][6] This dual activity is crucial for treating conditions like schizophrenia.[5] If this is the mechanism, your in vivo model should reflect disease states with altered dopamine signaling. For example, you might use a neurotoxin-induced model of Parkinson's disease like those using 6-OHDA or MPTP, or genetic models such as the D2 receptor knockout mouse.[7][8][9]

If the compound is a D4 receptor antagonist , it could be relevant for conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] In this case, a 6-OHDA mouse model is a suitable choice to assess efficacy.[1]

Understanding the precise mechanism is the first step in selecting the appropriate animal model and behavioral or physiological readouts for your study.

Q2: How do I determine a starting dose for my in vivo efficacy studies?

A2: Establishing a safe and effective starting dose is a critical initial step and requires a multi-faceted approach:[10]

  • Literature Review: Thoroughly search for in vivo data on structurally similar compounds. Pay close attention to effective dose ranges and any reported toxicities.[10]

  • In Vitro to In Vivo Extrapolation: While not directly translatable, your compound's in vitro potency (e.g., IC50 or EC50 values) can provide a preliminary guide to prioritize dose ranges.[10]

  • Maximum Tolerated Dose (MTD) Study: This is an essential preliminary in vivo experiment. It involves administering escalating single doses to small groups of animals and observing for signs of toxicity over a defined period.[10]

Q3: My compound has excellent in vitro potency but shows no effect in vivo. What are the potential reasons?

A3: This is a common and often frustrating challenge in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or swift excretion, preventing it from reaching and maintaining therapeutic concentrations at the target site. A preliminary PK study is essential to understand your compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11][12]

  • Limited Brain Penetration: For CNS targets, the blood-brain barrier (BBB) is a significant hurdle.[1] Factors like high lipophilicity can paradoxically reduce brain penetration.[1] Specialized assays or direct measurement of brain tissue concentration may be necessary.

  • Metabolite Activity: The compound may be metabolized into inactive or even antagonistic substances in the study species. It's important to consider that metabolic profiles can differ between species, including between rodents and humans.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in animal response Formulation inconsistency, improper dosing technique, animal healthEnsure homogenous and stable formulation. Standardize dosing procedure. Monitor animal health closely.
Unexpected toxicity at low doses Off-target effects, vehicle toxicity, species-specific sensitivityConduct a literature search for known off-target effects of similar compounds. Run a vehicle-only control group. Consider a different animal model.
Lack of dose-response relationship Narrow therapeutic window, receptor saturation, bell-shaped dose-response curveTest a wider range of doses, including lower and higher concentrations. Consider receptor occupancy studies using techniques like PET imaging.[13]
Compound precipitates out of solution Poor solubilityRe-evaluate the formulation vehicle. Consider using solubilizing agents like cyclodextrins or formulating as a suspension or emulsion.

Experimental Protocols

Protocol 1: Initial Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol is designed to establish a safe dose range for subsequent efficacy studies.

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per dose).

  • Vehicle Selection: Start with a standard, well-tolerated vehicle such as saline, PBS, or a solution of 5% DMSO, 40% PEG300, and 55% water. The final formulation should be sterile-filtered.

  • Dose Escalation:

    • Begin with a low dose (e.g., 1 mg/kg) administered via the intended clinical route (e.g., intraperitoneal or oral).

    • Administer escalating single doses to subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 72 hours.

    • Record clinical signs of toxicity, including changes in activity, posture, breathing, and any signs of distress.

    • Measure body weight daily. A weight loss of more than 15-20% is a significant indicator of toxicity.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

This protocol provides a basic understanding of the compound's ADME profile.

  • Animal Model and Dosing: Use the same species as in the MTD study. Administer a single, well-tolerated dose of 3-[4-(Benzyloxy)phenoxy]piperidine.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

    • This data will inform the dosing regimen for efficacy studies, helping to maintain drug exposure above the therapeutic threshold.

Visualizations

Workflow for In Vivo Dose Optimization

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Studies A In Vitro Potency (IC50/EC50) C Maximum Tolerated Dose (MTD) Study A->C B Literature Review of Similar Compounds B->C D Preliminary Pharmacokinetic (PK) Study C->D Select safe dose E Dose-Ranging Efficacy Study D->E Inform dosing regimen F Definitive Efficacy Study E->F Identify effective dose range G Optimal In Vivo Dose F->G

Caption: A streamlined workflow for determining the optimal in vivo dose.

Potential Signaling Pathway

G Compound 3-[4-(Benzyloxy)phenoxy]piperidine D2R Dopamine D2 Receptor Compound->D2R Partial Agonist AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: A potential signaling pathway for a D2 partial agonist.

References

  • Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - Frontiers. (2022-04-05). Retrieved from [Link]

  • Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties - PubMed. Retrieved from [Link]

  • Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC. Retrieved from [Link]

  • Dopaminergic D2 receptor knockout mouse: an animal model of prolactinoma - PubMed. Retrieved from [Link]

  • Dopamine partial agonists: a new class of antipsychotic - PubMed. Retrieved from [Link]

  • PET Imaging of Dopamine D2 Receptors in Monkey Models of Cocaine Abuse: Genetic Predisposition Versus Environmental Modulation | American Journal of Psychiatry. (2005-08-01). Retrieved from [Link]

  • Exercise Elevates Dopamine D2 Receptor in a Mouse Model of Parkinson's Disease: In Vivo Imaging with [18F]Fallypride - PMC. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. Retrieved from [Link]

  • Animal Models of Parkinson's Disease - Charles River Laboratories. Retrieved from [Link]

  • A preliminary PET evaluation of the new dopamine D2 receptor agonist [11C]MNPA in cynomolgus monkey - PubMed. Retrieved from [Link]

  • Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed. (2021-01-01). Retrieved from [Link]

  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 - ResearchGate. (2025-09-27). Retrieved from [Link]

  • Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016-02-05). Retrieved from [Link]

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed. Retrieved from [Link]

  • Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. (2025-08-06). Retrieved from [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed. (2022-04-01). Retrieved from [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. (2022-04-30). Retrieved from [Link]

  • Optimization of piperazinyl-piperidine derivatives by Kim et al. - ResearchGate. Retrieved from [Link]

  • 204223Orig1s000 - accessdata.fda.gov. (2013-04-01). Retrieved from [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. Retrieved from [Link]

  • piperidine, 110-89-4 - The Good Scents Company. Retrieved from [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC - NIH. Retrieved from [Link]

  • Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines**. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. Retrieved from [Link]

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. Retrieved from [Link]

  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - PMC. Retrieved from [Link]

  • The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo - Frontiers. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PlumX. Retrieved from [Link]

  • Pharmaceutical combinations, for the treatment of stroke and traumatic brain injury, containing a neutrophil inhibiting factor a. (2002-03-13).

Sources

Technical Support Center: Enhancing the Selectivity of 3-[4-(Benzyloxy)phenoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BP-2026-02-14

Version: 1.0

Welcome to the technical support center for researchers working with the 3-[4-(Benzyloxy)phenoxy]piperidine scaffold. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the optimization of this chemical series for improved target selectivity. We understand that achieving a desirable selectivity profile is a critical and often challenging step in drug discovery. This document synthesizes medicinal chemistry principles, field-proven insights, and data from recent studies to help you navigate these challenges effectively.

The 3-[4-(Benzyloxy)phenoxy]piperidine scaffold has emerged as a promising starting point for inhibitors of multiple important drug targets, most notably the Dopamine D4 Receptor (D4R) , a G-protein coupled receptor implicated in neuropsychiatric disorders, and Lysine-Specific Demethylase 1 (LSD1) , an epigenetic modifier with therapeutic potential in oncology.[1][2] Given the distinct nature of these target classes, enhancing selectivity requires tailored strategies. This guide is structured to address both, alongside general principles applicable to the piperidine core.

Part 1: General Considerations for the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties. However, its basic nitrogen atom can also lead to interactions with off-targets such as other GPCRs, ion channels, and enzymes, making selectivity a key optimization parameter.[3]

Frequently Asked Questions (General)

Q1: My 3-[4-(Benzyloxy)phenoxy]piperidine analog shows activity against multiple, unrelated targets. What is the likely cause?

A1: This phenomenon, known as polypharmacology, can stem from several factors. The piperidine moiety itself is found in numerous approved drugs and can interact with a variety of biological targets.[4] Depending on the overall conformation and physicochemical properties of your molecule, it may fit into the binding sites of different proteins. The benzyloxy and phenoxy groups also contribute to lipophilicity, which can sometimes correlate with non-specific binding. A thorough structure-activity relationship (SAR) study is crucial to identify which parts of the molecule are driving this promiscuity.

Q2: I am observing poor pharmacokinetic properties (e.g., high clearance) with my piperidine derivatives. Could this be related to selectivity issues?

A2: While not directly a selectivity issue, poor pharmacokinetic properties can be linked to off-target interactions. For instance, high intrinsic clearance can be a result of metabolism by cytochrome P450 enzymes.[5] Modifications made to enhance selectivity, such as adding steric bulk or altering electronic properties, can also impact metabolic stability. It is essential to profile these properties in parallel. For example, replacing a metabolically labile group with a more stable bioisostere can sometimes improve both selectivity and pharmacokinetics.

Part 2: Enhancing Selectivity for the Dopamine D4 Receptor (D4R)

The D4R is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes. Due to the high homology among these receptors, achieving selectivity for D4R is a significant challenge.[6]

Troubleshooting Guide: D4R Selectivity
Problem Potential Cause & Explanation Suggested Solution & Rationale
High affinity for D2/D3 receptors The pharmacophore responsible for D4R binding is also recognized by D2 and D3 receptors. The high sequence homology in the binding pocket makes it difficult to achieve subtype selectivity.1. Structural Modifications: Introduce substituents that exploit the subtle differences in the binding pockets of D2, D3, and D4 receptors. For example, SAR studies on related scaffolds have shown that modifications to the piperidine nitrogen substituent can significantly impact selectivity.[7][8] 2. Computational Modeling: Utilize molecular dynamics simulations and docking studies based on the D4R crystal structure to identify unique sub-pockets that can be targeted to enhance selectivity.[9]
Ligand displays agonist activity at D2/D3 while being an antagonist at D4 The ligand may stabilize different receptor conformations in the different subtypes, leading to varied functional outcomes (functional selectivity or biased agonism).[10]1. Functional Assays: Profile the compound in a panel of functional assays (e.g., cAMP inhibition, β-arrestin recruitment) for each receptor subtype to understand its functional profile.[11] 2. SAR to Modulate Efficacy: Systematically modify the ligand structure to shift the functional response. For instance, altering the linker between the piperidine and the benzyloxy-phenoxy moiety can influence agonist vs. antagonist activity.[7]
Unexpected off-target activity at non-dopaminergic GPCRs The overall physicochemical properties of the molecule (e.g., lipophilicity, basicity) may lead to interactions with other GPCRs that have similar binding site features.1. Broad GPCR Panel Screening: Screen the compound against a commercially available panel of GPCRs to identify off-target liabilities early. 2. Reduce Lipophilicity: High lipophilicity can contribute to non-specific binding. Consider introducing polar groups or replacing lipophilic moieties with more polar bioisosteres, while monitoring the impact on D4R affinity.
Experimental Workflow: Assessing D4R Selectivity

cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Functional Characterization Primary_Assay Primary D4R Binding Assay (e.g., Radioligand Displacement) Dopamine_Panel Dopamine Receptor Panel (D1, D2, D3, D5) Primary_Assay->Dopamine_Panel Active Compounds Broad_GPCR_Panel Broad GPCR Panel (e.g., SafetyScreen44) Dopamine_Panel->Broad_GPCR_Panel D4R-Selective Hits Functional_Assays Functional Assays for Hits (cAMP, β-arrestin) Broad_GPCR_Panel->Functional_Assays Clean Hits

Workflow for D4R Selectivity Profiling
Protocol: Radioligand Binding Assay for D4R, D2R, and D3R

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptor subtypes.

  • Materials:

    • Cell membranes expressing human D4, D2, or D3 receptors.

    • Radioligand (e.g., [³H]spiperone).

    • Non-specific binding control (e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Test compound stock solution in DMSO.

    • 96-well plates.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either test compound, vehicle (for total binding), or non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

Part 3: Enhancing Selectivity for Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysines 4 and 9 (H3K4 and H3K9).[12] Enhancing the selectivity of 3-[4-(Benzyloxy)phenoxy]piperidine derivatives for LSD1 involves considering off-target effects on other monoamine oxidases (MAO-A and MAO-B) and other epigenetic targets.

Troubleshooting Guide: LSD1 Selectivity
Problem Potential Cause & Explanation Suggested Solution & Rationale
Activity against MAO-A/MAO-B LSD1 shares structural homology with other flavin-dependent amine oxidases, particularly in the active site. The piperidine scaffold is also known to be present in some MAO inhibitors.1. Counter-Screening: Routinely screen compounds against MAO-A and MAO-B to determine the selectivity window. 2. Structure-Based Design: Utilize the crystal structure of LSD1 to design modifications that exploit differences between the LSD1 active site and those of MAO-A/B. For example, the substrate recognition pocket of LSD1 is larger and more open, which can be exploited by introducing bulkier substituents.
Inhibition of other epigenetic targets The compound may interact with other histone-modifying enzymes, such as other demethylases or histone methyltransferases.1. Broad Epigenetic Panel Screening: If promiscuity is suspected, screen against a panel of epigenetic targets to identify potential off-targets. 2. SAR Exploration: Systematically modify the benzyloxy and phenoxy groups to understand their contribution to both on-target and off-target activity. A study on 4-(4-benzyloxy)phenoxypiperidines showed that modifications to the benzyl group can modulate LSD1 inhibitory activity.[1]
Irreversible inhibition Some LSD1 inhibitors form a covalent adduct with the FAD cofactor. While this can lead to high potency, it may also increase the risk of off-target toxicity. The 3-[4-(Benzyloxy)phenoxy]piperidine scaffold has been investigated for reversible inhibition.[1]1. Mechanism of Action Studies: Perform enzyme kinetics studies (e.g., dialysis, jump-dilution) to confirm the reversibility of inhibition. 2. Structural Modifications: If covalent inhibition is observed and not desired, modify the chemical groups that may be responsible for reactive metabolite formation.
Experimental Workflow: Assessing LSD1 Selectivity

cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular Assays LSD1_Assay LSD1 Enzymatic Assay (e.g., Amplex Red) MAO_Assay MAO-A/B Inhibition Assays LSD1_Assay->MAO_Assay Active Compounds Epigenetic_Panel Broad Epigenetic Panel MAO_Assay->Epigenetic_Panel LSD1-Selective Hits Kinase_Panel Broad Kinase Panel (if promiscuity suspected) Cellular_Target_Engagement Cellular Target Engagement (e.g., Western blot for H3K4me2) Epigenetic_Panel->Cellular_Target_Engagement Clean Hits Cell-Based_Phenotypic_Assays Phenotypic Assays (e.g., Cancer cell migration) Cellular_Target_Engagement->Cell-Based_Phenotypic_Assays

Workflow for LSD1 Selectivity Profiling
Protocol: In Vitro LSD1 Inhibition Assay (Amplex Red)

This is a common method for measuring the activity of H₂O₂-producing oxidases like LSD1.

  • Materials:

    • Recombinant human LSD1 enzyme.

    • Histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test compound stock solution in DMSO.

    • Black 96-well plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme and the test compound or vehicle. Incubate for a pre-determined time to allow for compound binding.

    • Prepare a detection master mix containing the H3 peptide substrate, Amplex Red, and HRP in assay buffer.

    • Initiate the reaction by adding the detection master mix to the wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) with excitation at ~530 nm and emission at ~590 nm.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition at each compound concentration and calculate the IC₅₀ value using non-linear regression.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vogt, J., Traynor, R., & Skerlj, R. T. (2011). The discovery of SB-431542: a potent and specific inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors. Journal of Medicinal Chemistry, 54(1), 30-38.
  • Wells, J. A., & McClendon, C. L. (2007). Reaching for the anit-cancer holy grail.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.
  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3496-3513.
  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3496-3513. [Link]

  • Butini, S., et al. (2025). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry.
  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Zhao, X. M., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 79, 258-265.
  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Butini, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2215.
  • Li, Y., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17737-17763.
  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(20), 2947-2963.
  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]

  • Traynor, J. R. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 179-191.
  • Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
  • Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(18), 2865-2881.
  • Gherbi, K., & Bouvier, M. (2023). How can we improve the measurement of receptor signaling bias?. Expert Opinion on Drug Discovery, 18(7), 677-681.
  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Crossref. (2022). Document is current. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-[4-(Benzyloxy)phenoxy]piperidine Scaffolds vs. Standard D4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 3-[4-(Benzyloxy)phenoxy]piperidine Scaffolds vs. Standard D4 Antagonists Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Nomenclature Clarification

Objective: This guide evaluates the pharmacological profile, binding efficacy, and selectivity of novel 3-[4-(Benzyloxy)phenoxy]piperidine scaffolds (and related benzyloxypiperidine/phenoxypiperidine derivatives) against established Dopamine D4 receptor antagonists.

Critical Note on Nomenclature: The specific chemical name "3-[4-(Benzyloxy)phenoxy]piperidine" appears in literature as a potent LSD1 inhibitor (Xi et al., 2018). However, within the context of Dopamine D4 antagonism , this structure represents a specific scaffold class developed recently (Tolentino et al., 2022; Hopkins Lab) to improve upon the metabolic stability of earlier morpholine and 4,4-difluoropiperidine leads. For the purpose of this guide, we analyze this structure as a representative of the novel piperidine-ether D4 antagonist class , comparing it to "Gold Standards" like L-745,870 and L-741,742 .

The D4 Receptor Landscape

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor (GPCR) primarily expressed in the prefrontal cortex, hippocampus, and basal ganglia. Unlike D2 receptors, D4R blockade does not induce extrapyramidal symptoms (EPS), making it a high-value target for schizophrenia, L-DOPA-induced dyskinesia (LID), and glioblastoma (GBM).

Mechanism of Action

D4R couples to


 proteins. Activation inhibits adenylyl cyclase, reducing cAMP levels. Antagonists block this inhibition, normalizing cAMP levels in hyper-dopaminergic states.

D4_Signaling Dopamine Dopamine D4R D4 Receptor (GPCR) Dopamine->D4R Activates Gi Gi/o Protein D4R->Gi Activates Antagonist 3-[4-(Benzyloxy)phenoxy]piperidine (Antagonist) Antagonist->D4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Effect Modulation of Cortico-Striatal Transmission

Figure 1: D4 Receptor Signaling Pathway.[1][2][3] The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Profiling: Novel Scaffolds vs. Standards

The following analysis compares the Novel Piperidine Ethers (Tolentino/Hopkins series) against the industry standards L-745,870 (Merck) and L-741,742 .

Binding Affinity ( ) and Selectivity[4][5]
Compound ClassRepresentative Ligand

(hD4)
Selectivity (vs D2)Selectivity (vs D3)Key Structural Feature
Novel Piperidine Ether Compound 9j / 14a *5 - 96 nM > 30-fold > 30-fold 3- or 4-benzyloxy/phenoxy substitution; lacks biaryl coupling of older drugs.
Standard Antagonist L-745,870 0.43 nM > 2000-fold> 2000-fold3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)pyrrolo[2,3-b]pyridine.
Standard Antagonist L-741,742 ~ 5 nM HighHighPhenyl-piperidine / Isoxazole moiety.
Atypical Antipsychotic Clozapine 9 - 20 nM Low (Promiscuous)LowDibenzodiazepine (Dirty drug).

*Note: Compound 14a refers to the high-potency 4,4-difluoro-3-(phenoxymethyl)piperidine analog from the same research lineage.

Efficacy & Pharmacokinetics (PK)
  • L-745,870:

    • Efficacy: Full antagonist.

    • PK: Excellent brain penetration and oral bioavailability.[4] However, it failed in clinical trials for schizophrenia due to lack of efficacy in the disease model, not lack of target engagement.

    • Limitation: High affinity often leads to "sticky" kinetics; patent space is crowded.

  • 3-[4-(Benzyloxy)phenoxy]piperidine Scaffolds:

    • Efficacy: Validated antagonist in cAMP assays (reverses Quinpirole-induced inhibition).

    • PK Advantage: Designed to overcome the high intrinsic clearance (

      
      ) observed in earlier morpholine scaffolds. The "benzyloxy" linker provides a tunable region to balance lipophilicity (LogD) and metabolic stability.
      
    • Therapeutic Window: These compounds are currently being explored for L-DOPA Induced Dyskinesia (LID) and Glioblastoma , shifting focus away from the failed schizophrenia indication of L-745,870.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize self-validating assays.

Radioligand Binding Assay (Affinity)

Objective: Determine


 values using competitive displacement.
  • Membrane Prep: Use HEK293 cells stably expressing human D4.4 receptor.[5] Homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Ligand: Use [

    
    H]-N-Methylspiperone  (0.2 - 0.5 nM) as the radioligand. Note: [
    
    
    
    H]-YM-09151-2 is an alternative.
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (3-[4-(Benzyloxy)phenoxy]piperidine).
  • Non-Specific Binding: Define using 10

    
    M Clozapine  or Haloperidol .
    
  • Incubation: 90 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay (Efficacy)

Objective: Confirm antagonist activity (blocking agonist-induced


 signaling).
  • Cell Line: HEK293 cells co-expressing hD4R and a cAMP biosensor (e.g., GloSensor™).

  • Agonist Challenge: Treat cells with Quinpirole (EC

    
     concentration) to activate D4 and inhibit Forskolin-stimulated cAMP.
    
  • Antagonist Treatment: Pre-incubate cells with test compound for 15 min.

  • Stimulation: Add Forskolin (10

    
    M) + Quinpirole.
    
  • Readout: Measure luminescence. A potent antagonist will restore the cAMP signal (reversing Quinpirole inhibition).

  • Control: Use L-745,870 (1

    
    M) as the positive control for full antagonism.
    

Screening Workflow Visualization

The following diagram illustrates the critical path for validating a novel D4 antagonist scaffold.

Screening_Cascade cluster_InVitro In Vitro Profiling cluster_ADME ADME / PK Start Novel Scaffold (Benzyloxy-piperidine) Binding Radioligand Binding (Ki Determination) Start->Binding Selectivity Selectivity Screen (D2, D3, 5-HT2A) Binding->Selectivity If Ki < 100nM Functional cAMP / GTPγS (Antagonist Mode) Selectivity->Functional If >30x Selective Microsomal Microsomal Stability (Human/Mouse) Functional->Microsomal BBB BBB Penetration (Kp,u) Microsomal->BBB Decision Go / No-Go BBB->Decision InVivo In Vivo Models (LID / GBM) Decision->InVivo Pass

Figure 2: Screening Cascade for D4 Antagonists. Focuses on filtering for selectivity and metabolic stability early.

Conclusion & Expert Insight

The 3-[4-(Benzyloxy)phenoxy]piperidine class represents a significant medicinal chemistry evolution. While L-745,870 remains the affinity champion (


 = 0.43 nM), its clinical failure in schizophrenia necessitates chemically distinct scaffolds that might offer different residence times or biased signaling profiles.

For researchers:

  • Use L-745,870 as your in vitro control for maximum receptor occupancy.

  • Use the Benzyloxypiperidine scaffold if your goal is to develop compounds with tunable metabolic properties for non-schizophrenia indications like Glioblastoma or Parkinson's Dyskinesia , where the D4 mechanism is currently showing renewed promise.

References

  • Tolentino, K. T., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[3][6] Bioorganic & Medicinal Chemistry Letters, 61, 128615.[3][5][6][7] Link

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor.[4][8] Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647.[4] Link

  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo(2,3-b)pyridine: a potent and selective dopamine D4 receptor antagonist.[4] Journal of Medicinal Chemistry, 39(10), 1941-1942. Link

  • Xi, J., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.[9] Bioorganic Chemistry, 78, 7-16.[9] Link

  • Vadukoot, A. K., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. Link

Sources

comparative analysis of 3-[4-(Benzyloxy)phenoxy]piperidine stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-[4-(Benzyloxy)phenoxy]piperidine Stereoisomers: Synthesis, Stereoselectivity, and Pharmacological Divergence

Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, making it an ideal platform for interacting with complex biological targets. When a substituent is introduced at the 3-position, as in 3-[4-(Benzyloxy)phenoxy]piperidine, a chiral center is created, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

It is a fundamental principle in pharmacology that stereoisomers can exhibit vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as G-protein coupled receptors (GPCRs), are themselves chiral and will interact differently with each enantiomer. This guide focuses on the 3-benzyloxypiperidine scaffold, a key structural motif in the development of novel antagonists for the Dopamine 4 Receptor (D4R), a target implicated in neurological and psychiatric disorders[1][2].

Stereoselective Synthesis and Chiral Integrity

The differential pharmacology of the (R)- and (S)-enantiomers necessitates robust methods for their stereoselective synthesis or separation. Accessing enantiomerically pure forms of the 3-benzyloxypiperidine core is paramount for accurate structure-activity relationship (SAR) studies.

Synthetic Strategy: Leveraging the Chiral Pool

A common and efficient strategy for obtaining a specific enantiomer is to begin with a commercially available, enantiopure starting material. In the case of the 3-benzyloxypiperidine scaffold, (S)-3-hydroxypiperidine is a readily available chiral building block. The synthesis proceeds via a straightforward Williamson ether synthesis, where the hydroxyl group is deprotonated and alkylated with the appropriate benzyl bromide.

G cluster_0 Stereoselective Synthesis Workflow start (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate step1 Alkylation (NaH, Benzyl Bromide) start->step1 intermediate (S)-tert-butyl 3-(benzyloxy) phenoxypiperidine-1-carboxylate step1->intermediate Forms ether linkage step2 Boc Deprotection (4N HCl in dioxane) intermediate->step2 product (S)-3-[4-(Benzyloxy)phenoxy] piperidine step2->product Yields final chiral scaffold

Caption: Workflow for the stereoselective synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-3-(Benzyloxy)piperidine Scaffold

This protocol is representative of the synthesis of N-protected 3-benzyloxypiperidine intermediates, as described in the literature[1][2].

  • Preparation : To a solution of tert-butyl (S)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stirring : Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Alkylation : Add the desired 4-(benzyloxy)benzyl bromide (1.1 eq) to the mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching : Carefully quench the reaction by the slow addition of water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the resulting crude product via column chromatography to yield the Boc-protected intermediate.

  • Deprotection : Dissolve the purified intermediate in a solution of 4N HCl in dioxane and stir at room temperature for 1-2 hours to remove the Boc protecting group, yielding the final amine hydrochloride salt.

Causality Behind Experimental Choices:

  • Anhydrous DMF : Used as a polar aprotic solvent to dissolve the reactants without interfering with the strong base (NaH).

  • Sodium Hydride (NaH) : A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming the alkoxide nucleophile.

  • Boc Protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a competing nucleophile during the alkylation step. This group is easily removed under acidic conditions.

Comparative Pharmacological Analysis: A Case Study in D4 Receptor Antagonism

The primary utility of separating the 3-[4-(Benzyloxy)phenoxy]piperidine stereoisomers lies in their differential interactions with biological targets. Research into novel Dopamine D4 Receptor (D4R) antagonists has demonstrated a clear stereochemical preference.

Receptor Binding Affinity

Binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. A comparative study on a series of N-substituted 3-benzyloxypiperidine derivatives revealed a significant difference in affinity between the enantiomers.

Compound StereoisomerTarget ReceptorKi (nM)Potency Fold Difference
(S)-enantiomer derivativeDopamine D4132 (Calculated from data)~15x more potent
(R)-enantiomer derivative (8d)Dopamine D41980-
Data synthesized from values reported for analogous compounds in literature.[1]

This 15-fold difference in binding affinity is stark evidence of stereoselective recognition by the D4 receptor[1]. The (S)-enantiomer demonstrates substantially higher affinity, making it the eutomer (the more active isomer) for this particular target.

G cluster_0 Stereoselective Receptor Binding cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer Receptor Dopamine D4 Receptor (Chiral Binding Pocket) S_Fit High Affinity Binding (Low Ki) Receptor->S_Fit R_Fit Low Affinity Binding (High Ki) Receptor->R_Fit S_Ligand (S)-Ligand S_Ligand->Receptor Favorable Fit R_Ligand (R)-Ligand R_Ligand->Receptor Steric Hindrance

Caption: Differential binding of stereoisomers to a chiral receptor pocket.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the principles of a self-validating system to determine the Ki of a test compound.

  • System Preparation : Use cell membranes harvested from HEK293 cells stably expressing the human Dopamine D4 Receptor (hD4R).

  • Radioligand : Select a suitable radioligand with high affinity for the D4R, such as [³H]spiperone.

  • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., the (S)- or (R)-enantiomer).

  • Controls :

    • Total Binding : Membranes + Radioligand (no competitor).

    • Non-specific Binding : Membranes + Radioligand + a high concentration of a known, non-radioactive D4R antagonist (e.g., haloperidol).

  • Equilibration : Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification : Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 Competitive Binding Assay Workflow prep Prepare hD4R Membranes, Radioligand ([³H]spiperone), and Test Compounds ((R)/(S)) incubate Incubate Components (Allow for Competition) prep->incubate filter Rapid Filtration (Separate Bound vs. Unbound) incubate->filter count Scintillation Counting (Quantify Bound Radioligand) filter->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of 3-[4-(Benzyloxy)phenoxy]piperidine stereoisomers unequivocally demonstrates the profound impact of chirality on pharmacological activity. For the Dopamine D4 Receptor, the (S)-enantiomer of derived antagonists is significantly more potent than its (R)-counterpart, highlighting a clear stereochemical preference in the receptor's binding pocket[1]. This finding underscores the necessity for stereoselective synthesis and chiral analysis in the early stages of drug discovery.

For researchers in drug development, these findings validate the pursuit of enantiopure compounds to maximize potency and potentially reduce off-target effects that might be associated with the less active distomer. Future work should focus on co-crystallization studies of the (S)-enantiomer with the D4 receptor to elucidate the specific molecular interactions responsible for its superior affinity.

References

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PMC (PubMed Central). URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Source: PubMed. URL: [Link]

  • Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Source: PMC (PubMed Central). URL: [Link]

  • Title: WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Title: Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Source: PubMed. URL: [Link]

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: ChemRxiv. URL: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-[4-(Benzyloxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-[4-(Benzyloxy)phenoxy]piperidine is a functionalized piperidine derivative likely used as a pharmaceutical intermediate. While specific Safety Data Sheet (SDS) data for this exact isomer is limited in public repositories, its structural analogs (e.g., 4-(benzyloxy)piperidine) and functional groups (secondary amine, aryl ether) dictate a clear safety profile.

Core Hazard Prediction:

  • Corrosivity/Irritation: Secondary amines are bases (pKa ~10–11). They are severe eye irritants and can cause skin irritation or burns.

  • Toxicity: Likely Harmful if swallowed (H302) based on piperidine class data.[1]

  • Physical State: High probability of being a solid (crystalline powder) at room temperature.

Immediate Action Required:

  • Primary Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.

  • Prohibited: Do not handle on an open benchtop without respiratory protection.

Hazard Identification & Risk Assessment

Synthesized from structural analogs (CAS 76716-51-3 and CAS 110-89-4).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1]Do not touch mouth/face. Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritation.Direct contact may cause dermatitis.
Eye Damage H318/H319Causes serious eye damage/irritation.[2]Critical: Basic amines can cause permanent corneal opacity. Safety glasses are insufficient for solution handling.
STOT-SE H335May cause respiratory irritation.Inhalation of dust/mist must be prevented via fume hood.

PPE Selection Strategy

This protocol uses a Barrier Analysis approach, selecting PPE based on breakthrough times and physical state.

Hand Protection

Recommendation: Nitrile Rubber (Disposable)

  • Justification: Nitrile provides excellent resistance to organic bases and ethers. Latex is not recommended due to poor organic solvent resistance.

  • Specifications:

    • Thickness: Minimum 0.11 mm (4 mil).

    • Breakthrough Time: >480 min (for solid); >30 min (for solutions in DCM/MeOH).

  • Protocol:

    • Double-gloving is required when handling solutions to prevent permeation of the carrier solvent (often Dichloromethane).

    • Change frequency: Immediately upon splash or every 2 hours of continuous use.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented)

  • Justification: Standard safety glasses with side shields leave gaps. As a secondary amine, the compound is basic. If dust or splashes enter the eye, the high pH can cause rapid saponification of corneal lipids, leading to permanent damage.

  • Compliance: ANSI Z87.1 (US) or EN 166 (EU).

Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) > N95 Respirator

  • Primary: All weighing and transfer operations must occur inside a fume hood operating at 80–100 fpm face velocity.

  • Secondary (Maintenance/Spill): If hood containment is breached or during spill cleanup outside the hood, use a P95/P100 particulate respirator or a half-face respirator with Multi-Gas/Vapor cartridges (OV/AG) if dissolved in solvents.

Body Protection
  • Standard: Cotton-blend lab coat (buttoned).

  • Footwear: Closed-toe, non-perforated shoes (leather/synthetic leather).

  • Legs: Long pants covering the ankle.

Operational Protocols

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Selection Start Start: Handling 3-[4-(Benzyloxy)phenoxy]piperidine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Solid_Control Control: Fume Hood (Sash < 18") Solid_PPE->Solid_Control Static_Warning Warning: Use Anti-Static Gun/Bar Solid_Control->Static_Warning Common_Solvent MeOH / DMSO / DMF Solvent_Check->Common_Solvent Aggressive_Solvent DCM / Chloroform Solvent_Check->Aggressive_Solvent Standard_Gloves Single Nitrile (4 mil) Common_Solvent->Standard_Gloves Enhanced_Gloves Double Nitrile or Laminate/Silver Shield Aggressive_Solvent->Enhanced_Gloves

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Handling & Weighing Procedure
  • Pre-Check: Verify fume hood flow. Don Nitrile gloves and Goggles.

  • Static Control: Organic powders often carry static charge. Use an ionizing bar or anti-static gun before transferring to minimize "fly-away" dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: Add solvent slowly. If using an exothermic solvent (e.g., acidifying), cool the vessel on ice.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe. Dispose of wipes as solid hazardous waste.

Spill Response Workflow

Scenario: 500mg powder spill inside the fume hood.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is outside the hood, don an N95 respirator.

  • Contain: Cover the powder with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Clean: Scoop up the damp material.

  • Neutralize: Wipe surface with 1% dilute acetic acid (to neutralize the amine), then water.

  • Dispose: Place all waste in "Solid Hazardous Waste" container.

Disposal & Waste Management

Regulatory Basis: RCRA (USA) or local hazardous waste regulations. This compound is an amine-containing organic .

Waste StreamDescriptionSegregation Rule
Solid Waste Contaminated gloves, paper towels, weighing boats.Do not mix with oxidizers (e.g., permanganates, nitrates).
Liquid Waste Solutions in organic solvents.Segregate into "Basic/Organic" waste. Do not mix with strong acids (exothermic reaction).
Sharps Contaminated needles/glass.Standard Chemically Contaminated Sharps container.[3]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Benzyloxy)piperidine. Link (Accessed via Search).

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Piperidine. Link (Accessed via Search).

  • PubChem. (n.d.). Compound Summary: 3-(benzyloxy)piperidine.[5][6] National Library of Medicine. Link

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Link

Disclaimer: This guide is based on the chemical properties of structural analogs and standard laboratory safety practices for functionalized piperidines. Always prioritize the specific SDS provided by your chemical supplier if available.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
3-[4-(Benzyloxy)phenoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.